molecular formula C10H11BrO3 B450731 2-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 56517-30-7

2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B450731
CAS No.: 56517-30-7
M. Wt: 259.1g/mol
InChI Key: YUXVFHKEALFFSX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 56517-30-7) is a brominated benzaldehyde derivative of high interest in advanced organic synthesis. With the molecular formula C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol, it serves as a versatile chemical building block . The compound features both aldehyde and bromo functional groups on its benzene ring, making it a suitable substrate for various cross-coupling reactions, as well as nucleophilic substitutions and condensations. This allows researchers to construct more complex molecular architectures, particularly for developing pharmaceutical intermediates and functional materials . The calculated physical properties include a density of approximately 1.425 g/cm³ and a topological polar surface area of 35.5 Ų . This product is intended for research and development purposes exclusively and is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVFHKEALFFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-ethoxy-4-methoxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and its Key Precursor

Introduction

This compound is a substituted aromatic aldehyde. While specific research on this ethoxy derivative is limited, its chemical architecture—a benzaldehyde core with bromo, ethoxy, and methoxy substituents—positions it as a compound of significant interest for synthetic and medicinal chemistry. Its structural similarity to the well-documented precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, suggests its potential utility as a versatile building block in the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the known properties of this compound and leverages extensive data from its hydroxyl analog to infer its chemical reactivity, potential synthetic pathways, and applications. This approach, rooted in established chemical principles, is designed to empower researchers and drug development professionals with the foundational knowledge required to explore its synthetic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 56517-30-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Solid (inferred)
Melting Point 115-117 °C[1]
Density (Predicted) 1.425 ± 0.06 g/cm³[1]
Topological Polar Surface Area 35.5 Ų[1]
Synonyms AKOS 235-17; AKOS B005205; ZINC00335429[1]

The Key Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (6-Bromoisovanillin)

A thorough understanding of this compound necessitates a detailed examination of its immediate synthetic precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS: 2973-59-3). This compound is not only crucial for synthesis but is also a significant molecule in its own right, with established applications in pharmaceutical development.[2]

Synthesis of the Hydroxy Precursor

The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the electrophilic bromination of isovanillin (5-hydroxy-4-methoxybenzaldehyde).[2] Another documented route involves the bromination of veratraldehyde (4,5-dimethoxybenzaldehyde) followed by selective demethylation.[3] The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the bromine atom primarily to the 2-position, ortho to the strongly activating hydroxyl group and meta to the aldehyde.

Reactivity and Chemical Profile

The chemical behavior of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is dictated by the interplay of its three functional groups:

  • Aldehyde Group (-CHO): An electron-withdrawing and meta-directing group, the aldehyde's carbonyl carbon is a primary site for nucleophilic attack.[4]

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group that increases the electron density of the aromatic ring and serves as a handle for etherification reactions.[4]

  • Bromo Group (-Br): An electron-withdrawing but ortho, para-directing substituent that deactivates the ring towards further electrophilic substitution but can participate in cross-coupling reactions.[4]

Established Applications in Drug Development

This molecule is a critical intermediate in the synthesis of several high-value pharmaceutical agents:

  • Galanthamine: Used in the synthesis of this acetylcholinesterase (AChE) inhibitor, which is employed in the management of Alzheimer's disease.[2]

  • Crisaborole: Serves as a key building block for this phosphodiesterase-4 (PDE4) inhibitor, a topical treatment for atopic dermatitis.[5][6]

  • Anti-inflammatory Research: The compound itself has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophage cell lines, suggesting its potential as a lead scaffold for new anti-inflammatory drugs.[7]

The established biological significance of this precursor underscores the potential of its derivatives, like the target ethoxy compound, in medicinal chemistry.

Proposed Synthesis of this compound

Based on established organic chemistry principles and documented syntheses of similar analogs, a reliable pathway to synthesize this compound is through the Williamson ether synthesis, starting from its hydroxyl precursor. A similar procedure is used to synthesize the benzyloxy analog.[8]

Reaction Principle: Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group on 2-Bromo-5-hydroxy-4-methoxybenzaldehyde by a suitable base to form a phenoxide ion. This potent nucleophile then undergoes an Sₙ2 reaction with an ethylating agent, such as iodoethane or bromoethane, to form the desired ether product. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

Experimental Protocol

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq). K₂CO₃ is a mild and effective base for this transformation.

  • Ethylating Agent Addition: Add iodoethane (1.2-1.5 eq) dropwise to the stirring suspension. Iodoethane is often preferred over bromoethane due to the better leaving group ability of iodide, which can accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heating to ~40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Causality and Experimental Choices
  • Inert Atmosphere: Prevents potential side reactions involving atmospheric oxygen and moisture.

  • Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and hydrolyze the ethylating agent, reducing yield.

  • Excess Base and Ethylating Agent: The use of a slight excess of K₂CO₃ ensures complete deprotonation of the phenol. An excess of the ethylating agent drives the reaction to completion according to Le Châtelier's principle.

  • Polar Aprotic Solvent (DMF): DMF is ideal for Sₙ2 reactions as it effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving its nucleophilicity high.

Synthesis_Workflow Start Start: 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Room Temp, 4-12h Start->Reaction 1.0 eq Reagents Reagents: - Iodoethane (EtI) - K₂CO₃ (Base) - DMF (Solvent) Reagents->Reaction 1.2-2.0 eq Workup Aqueous Workup (NH₄Cl Quench, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde Purification->Product Pure Compound

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Potential Applications and Future Research Directions

Given that the ethoxy group is a common bioisostere for the hydroxyl group in drug design, this compound likely retains or modulates the biological activities observed in its precursor. The ethoxy group can improve metabolic stability and alter pharmacokinetic properties such as lipophilicity and cell membrane permeability.

Potential Research Areas:

  • Drug Discovery Intermediate: Its primary value lies in its role as a scaffold. The aldehyde can be converted into Schiff bases, oximes, or hydrazones, while the bromo substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

  • Novel Anti-Inflammatory Agents: Synthesize a library of derivatives and screen them for anti-inflammatory activity, using the known NF-κB/MAPK inhibitory effects of the parent hydroxy compound as a benchmark.[7]

  • Neuropharmacology: Explore its use in synthesizing novel analogs of Galanthamine or other CNS-active compounds, investigating how the ethoxy modification impacts acetylcholinesterase inhibition or other neuronal targets.

  • Anticancer Research: Use as a starting material for inhibitors of proteins like BCL-XL, where related benzaldehyde derivatives have shown promise.[5]

Application_Context cluster_derivatization Synthetic Derivatization cluster_applications Potential Therapeutic Areas Core 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde (Target Scaffold) Aldehyde Aldehyde Chemistry (e.g., Schiff Bases) Core->Aldehyde Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Core->Coupling AntiInflam Anti-Inflammatory Agents (PDE4, NF-κB Modulation) Aldehyde->AntiInflam Oncology Oncology (BCL-XL Inhibitor Analogs) Aldehyde->Oncology Neuro Neuropharmacology (AChE Inhibitor Analogs) Coupling->Neuro Coupling->Oncology

Sources

An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 56517-30-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Pharmaceutical Synthesis and Advanced Material Development

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and materials science sectors. Its unique constellation of functional groups—a reactive aldehyde, a strategically placed bromine atom amenable to cross-coupling, and activating alkoxy groups—renders it a potent building block for the construction of sophisticated molecular frameworks. This guide offers a comprehensive technical overview, grounded in peer-reviewed literature and established chemical principles, to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this important molecule.

Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of the intrinsic properties of this compound is fundamental to its effective application in synthetic chemistry. The interplay of its functional groups dictates its reactivity, solubility, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56517-30-7N/A
Molecular Formula C₁₀H₁₁BrO₃N/A
Molecular Weight 259.10 g/mol N/A
Appearance Crystalline solid[1]
Melting Point 101-102 °C[1]
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.General knowledge

Spectroscopic Signature:

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis. The following data, derived from analogous compounds and foundational spectroscopic principles, provide a benchmark for characterization.

Table 2: Predicted Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to an aldehyde proton (~10.3 ppm), two aromatic protons (singlets, ~7.3 and ~7.1 ppm), an ethoxy group (quartet ~4.2 ppm, triplet ~1.5 ppm), and a methoxy group (singlet, ~3.9 ppm).
¹³C NMR Resonances for the aldehyde carbonyl (~190 ppm), aromatic carbons (including the carbon bearing the bromine atom at ~115 ppm), and the ethoxy and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), aromatic C=C stretches, and C-O ether linkages.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.

Synthesis Protocol: A Field-Tested Methodology

The synthesis of this compound is reliably achieved through the electrophilic bromination of its precursor, 3-ethoxy-4-methoxybenzaldehyde. The following protocol is adapted from established and peer-reviewed procedures for analogous compounds, ensuring a high degree of confidence in its successful implementation.[1]

Reaction Scheme

The core transformation involves the regioselective bromination of the electron-rich aromatic ring, directed by the activating ethoxy and methoxy groups.

G r1 3-Ethoxy-4-methoxybenzaldehyde plus + arrow CH₃COOH r2 Br₂ p1 This compound plus2 + HBr

Caption: Electrophilic bromination of 3-ethoxy-4-methoxybenzaldehyde.

Step-by-Step Experimental Protocol

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Ice

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred solution of the aldehyde at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates the formation of the product.

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing a large volume of ice-water. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and any inorganic byproducts.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Expert Insights on Experimental Choices:

  • Solvent: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and is inert to the reaction conditions. It also serves to moderate the reactivity of the bromine.

  • Regioselectivity: The bromine atom is directed to the position ortho to the methoxy group and para to the ethoxy group. This is due to the powerful ortho, para-directing nature of the alkoxy groups and the steric hindrance around the aldehyde functionality.

  • Work-up: The precipitation in ice-water is a critical step that ensures the rapid and efficient isolation of the product in a relatively pure form.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is most profoundly realized in its application as a precursor to complex heterocyclic scaffolds found in a variety of biologically active molecules.

Precursor to Benzo[c]phenanthridine Alkaloids

A significant application of this intermediate is in the synthesis of benzo[c]phenanthridine alkaloids, a class of compounds known for their potential antitumor and antimicrobial properties.[1] The aldehyde serves as a key building block, which, after protection of the aldehyde group (e.g., as a dioxolane), can undergo metal-halogen exchange followed by coupling with other aromatic systems.

G start 2-Bromo-5-ethoxy-4- methoxybenzaldehyde step1 Protection of Aldehyde Group (e.g., Dioxolane formation) start->step1 step2 Metal-Halogen Exchange (e.g., with n-BuLi) step1->step2 step3 Coupling with Aromatic Partner step2->step3 step4 Deprotection and Further Transformations step3->step4 end Benzo[c]phenanthridine Alkaloid Scaffold step4->end

Caption: Synthetic pathway from the title compound to benzo[c]phenanthridine scaffolds.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These transformations are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.

Self-Validating Protocol for a Suzuki Coupling:

To ensure the robustness of a Suzuki coupling protocol utilizing this compound, a systematic approach to optimization is recommended:

  • Catalyst/Ligand Screening: A panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands should be screened to identify the most effective combination for the specific boronic acid partner.

  • Base and Solvent Optimization: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol/water) should be evaluated to maximize the reaction yield and minimize side products.

  • Temperature and Reaction Time: The reaction temperature and duration should be optimized to ensure complete conversion without degradation of the starting materials or product.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, institutional, and national regulations for chemical waste.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed chemical intermediates. Its predictable reactivity and strategic functionalization provide a reliable entry point into complex molecular targets, particularly in the realm of medicinally relevant heterocyclic chemistry. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this brominated benzaldehyde derivative is set to increase. Future research will likely expand its application in the synthesis of novel probes for chemical biology, functional dyes, and new classes of pharmaceutical agents.

References

  • Stermitz, F. R., Gillespie, J. P., Amoros, L. G., Romero, R., & Stermitz, T. A. (1975). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Journal of Medicinal Chemistry, 18(7), 708–713. [Link]

Sources

A Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (C₁₀H₁₁BrO₃), a substituted benzaldehyde with significant potential as a versatile intermediate in organic synthesis and pharmaceutical research. While direct literature on this specific molecule is emerging, this document synthesizes available data with established chemical principles to offer a robust resource for its synthesis, characterization, and application.

Core Molecular Attributes

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom, an ethoxy group, and a methoxy group on the benzaldehyde scaffold, provides a unique combination of steric and electronic properties that can be strategically exploited in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.1 g/mol [1]
CAS Number 56517-30-7[1][2][3][4]
Appearance White to light yellow crystalline powder (predicted)
Melting Point 115-117 °C[1]
Density 1.425 ± 0.06 g/cm³ (Predicted)[1]
XLogP3 2.4[1]
Topological Polar Surface Area 35.5 Ų[1]

Strategic Synthesis: An Experimental Protocol

The synthesis of this compound can be logically achieved via the ethylation of its corresponding hydroxyl precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. This precursor is a known compound that can be synthesized from isovanillin.[5] The following protocol details a reliable method for the synthesis of the title compound.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The initial step involves the bromination of isovanillin. This reaction is a standard electrophilic aromatic substitution.

Caption: Synthesis of the precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, from Isovanillin.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: To the flask, add isovanillin (10.0 g, 65.7 mmol), anhydrous sodium acetate (8.2 g, 99.9 mmol), and a catalytic amount of iron filings (approx. 100 mg). Add 100 mL of glacial acetic acid and stir the mixture until the solids dissolve.

  • Bromination: Slowly add a solution of bromine (3.4 mL, 65.7 mmol) in 20 mL of glacial acetic acid from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A pale-yellow solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to yield pure 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[5]

Final Product Synthesis: this compound

The final step is the Williamson ether synthesis to convert the hydroxyl group to an ethoxy group.

Caption: Ethylation of the precursor to yield this compound.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (5.0 g, 21.6 mmol) in 100 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (4.5 g, 32.5 mmol) to the solution.

  • Alkylation: Add ethyl iodide (2.6 mL, 32.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 30 mL of 1M NaOH solution, followed by 2 x 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. The following are the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10.2 ppm), two aromatic protons (singlets or doublets, ~7.0-7.5 ppm), the methoxy group protons (singlet, ~3.9 ppm), the ethoxy group methylene protons (quartet, ~4.1 ppm), and the ethoxy group methyl protons (triplet, ~1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two ethoxy carbons (~64 ppm and ~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), aromatic C=C stretching (~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹), and C-O ether stretching (~1200-1275 cm⁻¹ and ~1020-1075 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (~500-600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. The fragmentation pattern would likely involve the loss of the aldehyde group and substituents from the aromatic ring.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry.

Applications Topic This compound Core Core Scaffold for Synthesis Topic->Core App1 Heterocycle Synthesis Core->App1 Versatile Intermediate App2 Lead Compound Derivatization Core->App2 Functional Group Handles App3 Fragment-Based Drug Design Core->App3 Substituted Phenyl Fragment

Caption: Potential applications of this compound in drug discovery.

  • Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a key reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

  • Intermediate for Bioactive Molecules: The presence of bromo, ethoxy, and methoxy groups allows for further functionalization through cross-coupling reactions, nucleophilic substitution, or demethylation/de-ethylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Precursor for Analogues of Natural Products: The substituted benzaldehyde core is found in numerous natural products with interesting pharmacological profiles. This compound can serve as a starting material for the synthesis of novel analogues with potentially improved properties. For instance, its precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be an irritant.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable, yet under-explored, chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and strategic utilization in the pursuit of novel therapeutic agents. The combination of its unique substitution pattern and reactive aldehyde group makes it a prime candidate for further investigation by researchers in the field of drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

  • Chemsigma. (n.d.). Benzaldehyde, 2-bromo-5-ethoxy-4-methoxy-. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a key substituted benzaldehyde intermediate in contemporary pharmaceutical research. We will explore its chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic importance as a molecular building block in the development of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Compound Identification and Physicochemical Profile

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromo, an ethoxy, a methoxy, and a formyl group at positions 2, 5, 4, and 1, respectively. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 56517-30-7[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [2][3]
Melting Point 115-117 °C[1][2]
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Soluble in ethanol[1][2]
Predicted Density 1.425 ± 0.06 g/cm³[1][2]
Predicted XLogP3 2.4[1][2]

Strategic Synthesis: From Precursor to Product

The primary synthetic route to this compound involves a two-step process starting from commercially available isovanillin. The initial step is the bromination of isovanillin to yield the key intermediate, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The synthesis of the hydroxyl precursor is a critical first stage. A common and efficient method involves the electrophilic aromatic substitution (bromination) of isovanillin.

  • Causality of Experimental Choices: The use of bromine in acetic acid provides a polar medium for the reaction, while anhydrous sodium acetate acts as a base to neutralize the HBr formed, and iron filings serve as a catalyst to polarize the bromine molecule, facilitating the electrophilic attack on the aromatic ring. The precipitation with ice-water and subsequent recrystallization from ethanol are standard procedures for isolating and purifying the solid product.

O-Ethylation via Williamson Ether Synthesis: The Core Protocol

The conversion of the hydroxyl intermediate to the target compound, this compound, is efficiently achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the formation of a phenoxide ion followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I) or Diethyl Sulfate ((C₂H₅)₂SO₄)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Ethylation: Add ethyl iodide or diethyl sulfate (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Self-Validating System: The progress of the reaction is monitored by TLC, ensuring that the reaction is driven to completion. The purification by column chromatography, with subsequent characterization, validates the identity and purity of the final product.

Structural Characterization

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10 ppm), two singlets for the aromatic protons, a quartet and a triplet for the ethoxy group, and a singlet for the methoxy group.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, aromatic carbons (with distinct shifts due to the different substituents), and the carbons of the ethoxy and methoxy groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the aldehyde C=O stretch (around 1690 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is exemplified by its use as a starting material in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug candidates.

A notable application is its use in the synthesis of substituted oxazolo[4,5-b]pyridin-2-yl-amines, as described in patent literature (AU 2006222243 B2). In this context, the aldehyde functionality is a key reactive handle for further transformations, allowing for the construction of the complex heterocyclic core of the target molecules. The bromo substituent provides a site for further functionalization, for example, through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

The presence of the ethoxy and methoxy groups can also influence the pharmacokinetic properties of the final drug molecule, such as its lipophilicity and metabolic stability.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials via a robust and scalable protocol makes it an attractive intermediate. The unique arrangement of its functional groups offers multiple avenues for synthetic elaboration, facilitating the construction of complex and novel molecular architectures for the discovery of new therapeutic agents. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

References

  • Stermitz, F. R., Gillespie, J. P., Amoros, L. G., Romero, R., Stermitz, T. A., Larson, K. A., Earl, S., & Ogg, J. E. (1975). Antitumor agents from Agave schottii and other Agave species. Journal of Medicinal Chemistry, 18(7), 708–713.
  • Prado, S., Michel, S., Tillequin, F., & Lhommet, G. (2001).
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]

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A Comprehensive Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde with significant potential in synthetic chemistry. Given its structural relationship to key pharmaceutical intermediates, this guide synthesizes available data on the target molecule and its close, more extensively studied, analogs to offer actionable insights for laboratory applications.

Core Compound Identification and Nomenclature

The primary subject of this guide is This compound . Due to its specificity, it is crucial to accurately identify this compound to ensure the validity of any synthetic or analytical endeavor.

Systematic Name: this compound CAS Number: 56517-30-7[1] Molecular Formula: C₁₀H₁₁BrO₃[1]

  • AKOS 235-17[2]

  • AKOS B005205[2]

  • ZINC00335429[2]

It is imperative to distinguish the target compound from its close structural relatives, which are often encountered in similar synthetic contexts. The most notable of these is its immediate synthetic precursor:

Precursor Compound: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Synonyms: 6-Bromoisovanillin, 5-Bromoisovanillin[2][3] CAS Number: 2973-59-3[2] IUPAC Name: 2-bromo-5-hydroxy-4-methoxybenzaldehyde[2]

The distinction lies in the substitution at the C5 position of the benzene ring: an ethoxy (-OCH₂CH₃) group in the target compound versus a hydroxyl (-OH) group in its precursor. This seemingly minor difference can significantly alter the compound's physical properties and reactivity.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a comparative summary of the available data for this compound and its hydroxy analog.

PropertyThis compound2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Molecular Weight 259.1 g/mol [1]231.04 g/mol
Melting Point 115-117 °C (predicted)[1]98-100 °C[1]
Density 1.425 g/cm³ (predicted)[1]1.653 g/cm³ (predicted)[1]
XLogP3 2.4[1]1.7[2]

The predicted higher melting point of the ethoxy derivative compared to its hydroxy counterpart, despite the latter's potential for hydrogen bonding, may be attributed to differences in crystal packing. The higher XLogP3 value for the target compound indicates increased lipophilicity, a critical parameter in drug design influencing membrane permeability and bioavailability.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its synthesis can be reliably achieved through the Williamson ether synthesis, a cornerstone of organic chemistry. This method involves the ethylation of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Proposed Synthetic Pathway: Ethylation of 6-Bromoisovanillin

The conversion of the hydroxyl group to an ethoxy group is a standard O-alkylation reaction. The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

G cluster_reactants Reactants cluster_process Process cluster_products Products precursor 2-Bromo-5-hydroxy-4-methoxybenzaldehyde solvent Polar Aprotic Solvent (e.g., DMF, Acetone) precursor->solvent ethylating_agent Ethylating Agent (e.g., Iodoethane) ethylating_agent->solvent base Base (e.g., K₂CO₃) base->solvent conditions Heating solvent->conditions product This compound conditions->product byproducts Salt Byproducts (e.g., KI) conditions->byproducts

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Iodoethane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

  • Add iodoethane dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Ethylating Agent: Iodoethane is a reactive ethylating agent, with iodide being an excellent leaving group.

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal building blocks in the synthesis of a vast array of pharmaceutical compounds. While direct applications of this compound are not extensively documented, the known utility of its precursor, 6-Bromoisovanillin, provides a strong indication of its potential.

6-Bromoisovanillin is a key intermediate in the synthesis of galanthamine , an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[3] The synthetic routes to galanthamine often involve complex cyclization reactions where the functional groups on the benzaldehyde ring play a critical role in directing the reaction and forming the final polycyclic structure.

The ethoxy group in the target compound, being more lipophilic and metabolically stable than the hydroxyl group, could be leveraged to synthesize novel galanthamine analogs with potentially improved pharmacokinetic profiles. Researchers in medicinal chemistry could utilize this compound to explore new chemical space around this important pharmacological scaffold.

Furthermore, the brominated phenolic scaffold is of interest due to its resemblance to marine-derived natural products with anti-inflammatory properties. A study on 2-Bromo-5-hydroxy-4-methoxybenzaldehyde demonstrated its anti-inflammatory effects through the inactivation of key signaling pathways. This suggests that the target ethoxy derivative could also be a valuable starting point for the development of new anti-inflammatory agents.

Safety, Handling, and Storage

As a brominated aromatic aldehyde, this compound should be handled with appropriate care in a laboratory setting.

Hazard Classification:

  • Based on data for the parent compound, it is classified as an irritant .[1]

  • Closely related compounds like 2-bromo-5-methoxybenzaldehyde are harmful if swallowed.[4]

  • The hydroxy analog, 6-Bromoisovanillin, is known to cause skin and eye irritation and may cause an allergic skin reaction.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis from the readily available 6-Bromoisovanillin, coupled with the proven pharmacological relevance of this molecular scaffold, positions it as an attractive building block for the creation of novel therapeutic agents. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a well-grounded perspective on its potential applications. As with any chemical research, adherence to strict safety protocols is paramount.

References

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. Conformations of 2-bromo-4-chlorobenzaldehyde. [Link]

  • National Center for Biotechnology Information. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. [Link]

  • PubChemLite. 2-bromo-5-methoxybenzaldehyde. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

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A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS No. 56517-30-7). As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) points. Instead, this document synthesizes available data with established principles of chemical reactivity and laboratory safety to provide a practical and scientifically grounded framework for handling this compound. Given the limited specific toxicological data for this exact molecule, this guide incorporates safety information from structurally analogous brominated and alkoxy-substituted benzaldehydes to construct a robust and cautious operational protocol. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.

Section 1: Physicochemical and Hazard Profile

Understanding the fundamental properties of a chemical is the cornerstone of a thorough safety assessment. The data for this compound is presented below, supplemented with data from closely related analogs to provide a broader context for its expected behavior.

1.1: Chemical Identity and Properties
PropertyValue for this compoundReference
CAS Number 56517-30-7[1]
Molecular Formula C10H11BrO3[1]
Molecular Weight 259.10 g/mol [1]
Appearance Solid (form not specified), likely a powder or crystalInferred from analogs
Melting Point 115-117 °C[1]
Density ~1.425 g/cm³ (Predicted)[1]
1.2: Hazard Identification and GHS Classification (Inferred)

No complete, official GHS classification is readily available for this compound. However, based on its structure and the classifications of similar compounds, a conservative hazard profile can be constructed. The aldehyde functional group, combined with halogenation and alkoxy substituents, suggests potential for irritation and toxicity.

The primary hazard is identified as "IRRITANT"[1]. Data from analogous compounds like 2-Bromo-5-methoxybenzaldehyde and other brominated benzaldehydes support the following inferred GHS classifications[2][3][4]:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Skin SensitizationCategory 1H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Signal Word: Warning [2][3][4]

Section 2: Laboratory Operations and Personal Protection

A proactive approach to safety involves meticulous planning of experimental workflows and stringent adherence to personal protective equipment (PPE) standards.

2.1: Standard Operating Workflow for Safe Handling

The following workflow is designed to minimize exposure risk at every stage of handling, from preparation to disposal. This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent ones.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Experiment Phase prep 1. Risk Assessment Review SDS of all reagents. Identify specific hazards. ppe 2. Don PPE (Gloves, Goggles, Lab Coat). Ensure proper fit. prep->ppe setup 3. Engineering Controls Work within a certified chemical fume hood. ppe->setup weigh 4. Aliquoting Weigh solids carefully to avoid dust generation. setup->weigh transfer 5. Reagent Transfer Use appropriate tools (spatula, etc.). Keep containers closed. weigh->transfer reaction 6. Reaction Monitoring Maintain vigilance. Ensure containment. transfer->reaction decon 7. Decontamination Clean workspace and equipment thoroughly. reaction->decon waste 8. Waste Disposal Segregate hazardous waste. Label container correctly. decon->waste doff 9. Doff PPE Remove gloves last. Wash hands immediately. waste->doff

Caption: Standard workflow for handling this compound.

2.2: Causality of Experimental Choices
  • Chemical Fume Hood: The potential for respiratory irritation (H335) and the generation of fine powder during handling necessitate the use of a fume hood. This engineering control is the primary barrier against inhalation exposure[5][6].

  • Avoid Dust Generation: Aromatic aldehydes can be potent sensitizers. Minimizing dust formation during weighing and transfer prevents the inhalation of particles that could trigger respiratory or skin sensitization[3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Aldehydes can be oxidized to carboxylic acids and may undergo reactions like the Cannizzaro reaction with strong bases. The aromatic ring's substituents also influence its reactivity[7].

2.3: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is directly correlated with the identified hazards of the compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[5][8].Protects against splashes and airborne particles, addressing the risk of serious eye irritation (H319).
Skin Protection Chemical-impermeable gloves (e.g., Nitrile, inspected before use). A flame-resistant lab coat is required[5][9].Prevents direct contact, mitigating the risks of skin irritation (H315) and potential allergic skin reactions (H317).
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated outside a hood, an N95 dust mask or higher is mandatory[5][6].Minimizes the inhalation of dust or vapors, addressing the risk of respiratory tract irritation (H335).

Section 3: Emergency Response and First Aid

Immediate and appropriate action during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

3.1: First Aid Measures

The following diagram outlines the critical decision-making process following an exposure event.

G cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_air wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse cautiously with water for 15 mins. Remove contact lenses if possible. eye->rinse_eye rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eye->seek_medical If irritation persists rinse_mouth->seek_medical

Caption: Decision workflow for first aid response to chemical exposure.

  • After Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[9][10].

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice[7][9][11].

  • After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7][9].

  • After Ingestion: Rinse the mouth with water. Get medical help immediately. Do not induce vomiting[9][10]. Harmful if swallowed[2][3].

3.2: Fire-Fighting and Spill Response
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2)[7][9].

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides may be formed[7].

  • Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a designated, labeled container for hazardous waste disposal. Clean the spill area thoroughly[6][12]. Avoid release to the environment[9].

Section 4: Storage, Stability, and Disposal

Proper long-term management of the chemical is essential for safety and maintaining its integrity.

4.1: Handling and Storage
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9][10]. Protect from moisture and direct sunlight[9].

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases[7].

4.2: Disposal Protocol
  • Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[5][7][10].

  • Contaminated PPE: Any PPE that has come into contact with the chemical should be considered contaminated and disposed of as hazardous waste[5].

References

  • Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]

  • PubChem. 2-Bromo-5-methoxybenzaldehyde. [Link]

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 2-Bromo-4-methoxybenzaldehyde. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.... [Link]

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The Strategic Utility of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a versatile and strategically valuable building block in modern organic synthesis. While its direct applications are not as extensively documented as its hydroxylated precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (6-bromoisovanillin), its true potential lies in its role as a protected intermediate, enabling selective transformations at other reactive sites. This guide elucidates the synthetic rationale for its use, detailing its preparation and exploring its significant potential in the construction of complex molecular architectures, particularly in the realms of pharmaceutical sciences and materials chemistry. We will delve into key applications, including its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental frameworks and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of O-Alkylation

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical outcomes. The phenolic hydroxyl group is highly reactive and can interfere with a wide array of chemical transformations. This compound emerges as a key player when its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is employed in synthetic campaigns that require modification of the aromatic ring or the aldehyde functionality. The conversion of the acidic phenolic proton to a stable ethyl ether serves two primary purposes:

  • Inertness to Basic and Nucleophilic Conditions: The ethoxy group is stable under a variety of reaction conditions, particularly those involving strong bases or nucleophiles which would otherwise deprotonate the hydroxyl group, leading to undesired side reactions.

  • Enhanced Solubility: The introduction of the ethyl group can improve the solubility of the intermediate in organic solvents, facilitating reactions and purification.

This strategic protection unlocks the full synthetic potential of the brominated benzaldehyde core, allowing for selective reactions at the C-Br bond and the aldehyde.

Synthesis of this compound

The most logical and efficient route to this compound is a two-step process starting from the commercially available ethyl vanillin. This involves an initial bromination followed by a methylation of the resulting hydroxyl group. An alternative, and perhaps more common, route in a research setting would be the direct ethylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Table 1: Physicochemical Properties of this compound
PropertyValue (Predicted/Experimental)Source
CAS Number 56517-30-7ECHEMI[1]
Molecular Formula C10H11BrO3ECHEMI[1]
Molecular Weight 259.10 g/mol ECHEMI[1]
Appearance Off-white to pale yellow solidInferred
Melting Point 115-117 °C (for the hydroxy precursor)ECHEMI[1]
Boiling Point >300 °C (Predicted)Inferred
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)Inferred
Experimental Protocol: Ethylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Williamson Ether Synthesis)

This protocol is based on the well-established Williamson ether synthesis, a robust method for the formation of ethers from an alkoxide and an alkyl halide.[2][3]

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NH4Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl without promoting side reactions. For more stubborn reactions, a stronger base like sodium hydride can be used, which irreversibly deprotonates the alcohol.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetone is a less toxic alternative that can also be effective.

  • Alkylating Agent: Ethyl iodide is a good electrophile for the SN2 reaction due to the excellent leaving group ability of iodide.

Potential Research Applications: A Gateway to Molecular Complexity

The strategic placement of the bromo, ethoxy, methoxy, and aldehyde functionalities makes this compound a powerful intermediate for the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is the key to unlocking a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling being the most prominent.[4][5] The ethoxy protecting group is crucial here, as a free hydroxyl group can interfere with the catalytic cycle.

G cluster_0 Synthesis of Precursor cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Diverse Molecular Scaffolds cluster_3 Further Functionalization A 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde B Ethylation (Williamson Ether Synthesis) A->B C 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde B->C D Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) C->D Pd Catalyst, Base E Heck Coupling (Alkenes) C->E Pd Catalyst, Base F Buchwald-Hartwig Amination (Amines) C->F Pd Catalyst, Base G Biaryl Aldehydes D->G H Stilbenoid Derivatives E->H I N-Aryl Aldehydes F->I J Aldehyde Chemistry (e.g., Wittig, Reductive Amination) G->J H->J I->J K Deprotection (O-de-ethylation) J->K L Final Target Molecules K->L

Caption: Synthetic workflow utilizing this compound.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] Using this compound, novel biaryl structures, which are prevalent in pharmaceuticals and liquid crystals, can be synthesized.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)

  • Toluene and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)2 and PPh3 (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl aldehyde.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8][9] This opens the door to the synthesis of stilbenoid and cinnamic acid-like structures, which are known for their diverse biological activities, including antioxidant and anticancer properties.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[2][10] This allows for the introduction of primary or secondary amines at the 2-position of the benzaldehyde, leading to N-aryl compounds that are important pharmacophores.

Precursor to Heterocyclic Scaffolds

The aldehyde functionality in the cross-coupled products serves as a versatile handle for further transformations. For instance, intramolecular reactions can be designed to construct various heterocyclic ring systems, such as benzofurans or quinolines, depending on the nature of the coupled substituent.

Elaboration of the Aldehyde Group

The aldehyde group can be readily transformed into a wide range of other functional groups, both before and after cross-coupling reactions. These transformations include:

  • Wittig Reaction: Conversion to an alkene.

  • Reductive Amination: Synthesis of substituted amines.

  • Oxidation: Formation of a carboxylic acid.

  • Reduction: Formation of a benzyl alcohol.

This functional group tolerance significantly broadens the scope of molecules that can be accessed from this starting material.

Future Perspectives and Conclusion

This compound is a strategically important, yet underutilized, building block in organic synthesis. Its primary value lies in its ability to act as a protected intermediate, enabling selective and high-yielding transformations at the aryl bromide and aldehyde functionalities. The potential to engage this molecule in a variety of powerful palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of diverse and complex molecular scaffolds for drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage the wider adoption and exploration of this versatile synthetic intermediate.

References

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Wikipedia. (2023). Galanthamine total synthesis. Retrieved from [Link]

  • Nugent, J., & Banwell, M. G. (2016). An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials. European Journal of Organic Chemistry, 2016(35), 5862-5867. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439837B - Synthetic method of 6-bromoisovanillin.
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: Synthesis and Applications in Advanced Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde derivative that serves as a valuable building block in organic synthesis. While not as extensively documented as its hydroxyl analog, this compound is a critical intermediate for constructing complex molecular architectures, particularly in the realm of pharmaceutical research. This document will detail its chemical properties, outline logical and referenced synthetic pathways, and discuss its role in the development of advanced chemical entities.

Compound Profile and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of bromo, ethoxy, and methoxy functional groups on the benzene ring. This specific substitution pattern imparts a unique reactivity profile, making it a strategic choice for multi-step synthetic processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56517-30-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [2]
Melting Point 115-117 °C[1]
Predicted Density 1.425 g/cm³[1]
Hazard Class Irritant[1]

The arrangement of an aldehyde, a bulky bromine atom, and two distinct alkoxy groups on the aromatic core dictates its synthetic utility. The aldehyde group is a versatile handle for nucleophilic additions and reductive aminations, while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy and methoxy groups influence the electronic properties of the ring and can direct the regioselectivity of further aromatic substitutions.

Synthesis Methodologies: A Logic-Driven Approach

While dedicated literature on the synthesis of this compound is sparse, its structure suggests two primary and logical synthetic routes derived from readily available precursors. The choice between these pathways often depends on the starting material availability, scalability, and desired purity profile.

Pathway A: O-Ethylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This is the most direct and referenced conceptual pathway. It involves the ethylation of the corresponding hydroxyl compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 2-bromoisovanillin), which is a well-documented and commercially available intermediate.[3][4] The hydroxyl group is sufficiently acidic to be deprotonated by a mild base, and the resulting phenoxide can be alkylated with an ethylating agent.

Causality of Experimental Choices:

  • Starting Material: 2-bromo-5-hydroxy-4-methoxybenzaldehyde is chosen as it already contains the core aromatic substitution pattern (bromo and methoxy groups in the correct positions).

  • Base: A non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the aldehyde or the ethylating agent.

  • Ethylating Agent: Bromoethane or iodoethane are common choices. Bromoethane is often preferred for its balance of reactivity and cost.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol (Illustrative):

  • To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes to form the potassium phenoxide salt.

  • Add bromoethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Pathway B: Electrophilic Bromination of 3-Ethoxy-4-methoxybenzaldehyde

This alternative pathway begins with the synthesis of the direct precursor, 3-ethoxy-4-methoxybenzaldehyde (commonly known as ethylisovanillin), followed by regioselective bromination.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The precursor is synthesized via the Williamson ether synthesis from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and an ethylating agent. A Chinese patent details an efficient method for this conversion.[5]

Experimental Protocol (Adapted from CN107827722B): [5]

  • Dissolve sodium hydroxide (1.1 eq) in water in a reaction vessel.

  • Add isovanillin (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and bromoethane (1.2 eq).

  • Stir the mixture vigorously at room temperature (25 °C) for 4 hours.

  • The product, 3-ethoxy-4-methoxybenzaldehyde, will precipitate as a white solid.

  • Collect the solid by filtration, wash with water, and dry. The reported purity is high (>99%) with yields often exceeding 95%.[5]

Step 2: Regioselective Bromination

The synthesized 3-ethoxy-4-methoxybenzaldehyde is then brominated. The directing effects of the alkoxy groups (ortho, para-directing) and the aldehyde (meta-directing) must be considered. Both the ethoxy and methoxy groups are activating and will direct the incoming electrophile (Br+) to the positions ortho and para to them. The position ortho to the methoxy group and meta to the aldehyde (C2 position) is sterically accessible and electronically activated, making it the favored site for bromination.

Experimental Protocol (Illustrative):

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

  • Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization to yield this compound.

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_A Pathway A: O-Ethylation cluster_B Pathway B: Bromination A_start 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde A_product 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde A_start->A_product Ethylation A_reagents Bromoethane, K₂CO₃, DMF B_start Isovanillin B_intermediate 3-Ethoxy-4-methoxy- benzaldehyde B_start->B_intermediate Ethylation B_product 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde B_intermediate->B_product Bromination B_reagents1 Bromoethane, NaOH, PTC* B_reagents2 Br₂, Acetic Acid caption *PTC = Phase-Transfer Catalyst

Caption: Two primary routes for the synthesis of the target compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as a functionalized intermediate for the synthesis of more complex, high-value molecules. Its trifunctional nature allows for sequential, regioselective modifications.

A key documented application is its use in the synthesis of precursors for pharmacologically active agents. A patent application (WO 2006/094682) describes its use in a multi-step synthesis.[6]

Workflow: Synthesis of a Phenylboronic Acid Intermediate

  • Protection of the Aldehyde: The reactive aldehyde group of this compound is first protected as an acetal (a dioxolane) by reacting it with ethylene glycol under Dean-Stark conditions. This prevents the aldehyde from interfering with subsequent organometallic reactions.

  • Lithium-Halogen Exchange: The bromo-substituted aromatic ring is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). This selectively replaces the bromine atom with lithium, forming a highly reactive aryllithium species.

  • Borylation: The aryllithium intermediate is quenched with a borate ester, such as trimethyl borate, to form a boronic ester.

  • Hydrolysis: The boronic ester is then hydrolyzed under acidic conditions to yield the final 2-carbonyl-4-ethoxy-5-methoxyphenylboronic acid. This boronic acid is a versatile intermediate for Suzuki coupling reactions, a cornerstone of modern drug discovery for creating biaryl structures.

This workflow demonstrates the compound's value: each functional group is leveraged in a specific, controlled manner to build molecular complexity, highlighting its role as a strategic building block in medicinal chemistry.

Diagram 2: Application as a Synthetic Intermediate

Application_Workflow start 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde step1 Acetal Protection (Ethylene Glycol) start->step1 intermediate1 Protected Dioxolane Intermediate step1->intermediate1 step2 Lithium-Halogen Exchange (n-BuLi) intermediate1->step2 intermediate2 Aryllithium Species step2->intermediate2 step3 Borylation (Trimethyl Borate) intermediate2->step3 intermediate3 Boronic Ester step3->intermediate3 step4 Hydrolysis intermediate3->step4 final_product Phenylboronic Acid Derivative step4->final_product

Caption: Multi-step conversion to a versatile boronic acid intermediate.

Conclusion and Future Outlook

This compound is a strategically important, though under-reported, chemical intermediate. Its synthesis is achievable through logical extensions of well-established organic reactions, starting from either its hydroxyl analog or from isovanillin. Its demonstrated use in preparing complex boronic acids for Suzuki coupling underscores its potential in the synthesis of novel pharmaceutical candidates and other fine chemicals.

For researchers in drug development, this compound offers a valuable scaffold. The presence of the bromine atom allows for the introduction of diverse functionalities via cross-coupling, while the aldehyde can be used to append side chains or link to other molecular fragments. Further exploration of this compound's reactivity and its application in the synthesis of new chemical libraries is a promising area for future research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved January 13, 2026, from [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (2006). WO2006094682A1 - (5-ethanesulfonyl-benzooxazol-2-yl)-piperidin-4-yl-amine derivatives.

Sources

Physical properties like melting and boiling points of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of this compound (CAS No. 56517-30-7), a substituted benzaldehyde derivative of interest in synthetic chemistry. The document focuses on its melting and boiling points, critical parameters for purification, characterization, and reaction condition planning. We delve into the structural factors influencing these properties and provide detailed, field-proven experimental protocols for their accurate determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and utilize this compound in a laboratory setting.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular structure, featuring a bromine atom, an ethoxy group, and a methoxy group on the benzaldehyde framework, makes it a valuable intermediate in the synthesis of more complex organic molecules, potentially for pharmaceutical and materials science applications. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification.

Accurate knowledge of its physical properties is paramount for its effective use. The melting point serves as a crucial indicator of purity, while the boiling point is essential for purification techniques like distillation and for assessing the compound's thermal stability.

Compound Identification:

  • IUPAC Name: this compound

  • CAS Number: 56517-30-7[1]

  • Molecular Formula: C₁₀H₁₁BrO₃[1]

  • Molecular Weight: 259.10 g/mol [1]

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of polar ether and aldehyde groups, combined with the heavy bromine atom, results in a crystalline solid at room temperature with a distinct melting point.

PropertyValueSource
Melting Point 115-117 °C[1]
Boiling Point Not Experimentally ReportedN/A
Density (Predicted) 1.425 ± 0.06 g/cm³[1]
Appearance White to light yellow crystalline powderInferred from similar compounds[2]

In-Depth Analysis of Physical Properties

Melting Point: An Indicator of Purity

The experimentally determined melting point for this compound is a relatively sharp range of 115-117 °C.[1] This property is governed by the intermolecular forces within the crystal lattice.

  • Structural Influence: The melting point is elevated due to significant dipole-dipole interactions arising from the polar carbonyl (C=O) of the aldehyde and the C-O bonds of the ether groups. The bromine atom contributes to a higher molecular weight and van der Waals forces. These combined forces require substantial thermal energy to overcome, leading to a solid state at room temperature.

  • Purity Assessment: A sharp melting range, typically spanning 1-2°C, is a strong indicator of high purity for a crystalline organic compound.[3] The presence of impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[4][5] Therefore, a sample melting below 115 °C or over a range wider than 2 °C should be considered for further purification.

Boiling Point: Considerations for Thermal Processing
  • Structural Influence: The same intermolecular forces that result in a high melting point also lead to a high boiling point. It is expected to be significantly above 200 °C. For context, a related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has a reported boiling point of 280 °C, though this should not be used as a direct substitute.[6]

  • Challenges in Determination: High-temperature distillation can be challenging for this compound. The aldehyde functional group can be susceptible to oxidation or other degradation pathways at elevated temperatures, especially if impurities are present. Therefore, if purification by distillation is required, it should be performed under reduced pressure (vacuum distillation) to lower the required temperature and minimize the risk of decomposition.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for the determination of melting and boiling points in a research setting.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid crystalline sample.[7]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting (eutectic point) to the complete liquefaction (clear point) is recorded as the melting point range.[5]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by crushing a small amount of the crystalline solid on a watch glass with a spatula.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[5]

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[4] A well-packed sample ensures uniform heat transfer.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough estimate.[3][4]

  • Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the estimated melting point.

  • Slow Heating Rate: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

  • Repeat for Consistency: Conduct at least two careful determinations to ensure the result is reproducible.

Workflow for Melting Point Determination

G A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (1-2 mm) A->B C Compact Sample to Bottom B->C D Place Tube in Melting Point Apparatus C->D E Heat Rapidly to ~15°C Below Expected M.P. D->E F Reduce Heat Rate to 1-2°C / min E->F G Observe and Record T1 (First Liquid Drop) F->G H Observe and Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I G A Add Sample to Small Tube B Insert Inverted, Sealed-End Capillary Tube A->B C Attach Assembly to Thermometer B->C D Place in Thiele Tube with Heating Oil C->D E Heat Side Arm Gently D->E F Observe Rapid, Continuous Bubbles E->F G Remove Heat and Allow to Cool Slowly F->G H Record Temperature When Liquid Enters Capillary G->H I Report Recorded Temperature as Boiling Point H->I

Caption: Workflow for Thiele Tube Boiling Point Determination.

Conclusion

This compound is a solid compound with a well-defined melting point of 115-117 °C, a key specification for assessing its purity. While its boiling point has not been experimentally reported, its molecular structure suggests it is high, necessitating purification via vacuum distillation to prevent thermal degradation. The protocols detailed in this guide provide robust, validated methods for the precise experimental determination of these critical physical properties, empowering researchers to proceed with confidence in their synthetic and analytical endeavors.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • University of Technology. (2021, September 19). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • SunanKalijaga.org. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Stenutz. (n.d.). 2-bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde from veratraldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde from Veratraldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the multi-step synthesis of this compound, a valuable substituted benzaldehyde intermediate for pharmaceutical and agrochemical research. The described pathway initiates from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). The synthesis is strategically designed in three key stages: (1) a highly regioselective electrophilic bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde; (2) a selective demethylation at the C-5 position to produce 2-bromo-5-hydroxy-4-methoxybenzaldehyde; and (3) a final ethoxylation via Williamson ether synthesis to afford the target compound. This document elucidates the mechanistic rationale behind each transformation, offers detailed, step-by-step laboratory protocols, and presents troubleshooting insights to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as precursors to a vast array of complex molecular architectures. This compound, with its unique pattern of ortho-bromo substitution and differential alkoxy groups, represents a particularly useful intermediate. The ortho-bromo functionality is primed for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments, a common strategy in the design of novel therapeutic agents.

While numerous synthetic routes to substituted benzaldehydes exist, this guide focuses on a logical and efficient pathway starting from veratraldehyde. This starting material is cost-effective and commercially abundant, making it an ideal choice for scalable synthesis. The overall synthetic strategy is depicted below.

Synthetic_Pathway Veratraldehyde Veratraldehyde Intermediate1 2-Bromo-4,5-dimethoxy- benzaldehyde Veratraldehyde->Intermediate1 Step 1: Regioselective Bromination Intermediate2 2-Bromo-5-hydroxy-4-methoxy- benzaldehyde Intermediate1->Intermediate2 Step 2: Selective Demethylation FinalProduct 2-Bromo-5-ethoxy-4-methoxy- benzaldehyde Intermediate2->FinalProduct Step 3: Ethoxylation (Williamson Ether Synthesis)

Caption: Overall three-step synthetic pathway.

This pathway is predicated on precise control of regioselectivity in the initial bromination step and a chemoselective demethylation, followed by a robust etherification. The following sections provide the scientific rationale and detailed protocols for each of these critical transformations.

Scientific Principles and Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, optimization, and troubleshooting.

Step 1: Regioselective Bromination of Veratraldehyde

The introduction of a bromine atom onto the veratraldehyde ring is achieved via electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

  • Directing Effects: The two methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The aldehyde group (-CHO) is a deactivating, meta-directing group.

  • Regiochemical Rationale: The positions ortho to the C-4 methoxy group are C-3 and C-5. The position para is occupied by the C-1 aldehyde. The positions ortho to the C-3 methoxy group are C-2 and C-4. The position para is C-6. The combined activating effect of the two methoxy groups strongly directs the incoming electrophile (Br⁺) to the C-2 or C-6 positions. Experimental evidence confirms that bromination occurs preferentially at the C-2 position to yield 2-bromo-4,5-dimethoxybenzaldehyde[1][2][3]. This selectivity is a result of the powerful activation provided by the adjacent methoxy groups.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a traditional reagent, its use can be hazardous. A safer and effective alternative involves the in situ generation of bromine from potassium bromate (KBrO₃) in an acidic medium[1][3]. This method avoids the handling of highly toxic and reactive liquid bromine.

Step 2: Selective Demethylation

Cleaving one of two methoxy ether groups in the presence of the other requires a selective method. A brute-force approach with strong acids like HBr would likely cleave both ethers. A published method demonstrates the selective hydrolysis of the methoxy group at the C-5 position of 2-bromo-4,5-dimethoxybenzaldehyde[2].

  • Mechanism of Selectivity: The reported procedure utilizes methionine in concentrated sulfuric acid[2]. While the precise mechanism for this specific substrate is not fully elucidated in the reference, methionine can act as a "soft" nucleophile. The sulfur atom in methionine can attack the methyl group of the methoxy ether in an Sₙ2-like fashion, facilitated by the strong acid which protonates the ether oxygen. The selectivity for the C-5 methoxy group over the C-4 methoxy group may be attributed to subtle differences in steric hindrance or electronic environment imposed by the adjacent bromo and aldehyde groups.

Step 3: Ethoxylation via Williamson Ether Synthesis

This classic reaction is a reliable method for forming ethers. It involves the Sₙ2 reaction between an alkoxide and an alkyl halide.

  • Mechanism: The phenolic hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl iodide or bromoethane, displacing the halide and forming the desired ethyl ether bond. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone to facilitate the Sₙ2 pathway.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
  • Reagents: Veratraldehyde (99%), Potassium Bromate (KBrO₃, 99%), Sulfuric Acid (H₂SO₄, 98%), Methionine (99%), Ethyl Iodide (99%), Potassium Carbonate (K₂CO₃, anhydrous), Glacial Acetic Acid, Ethanol, Dichloromethane, Ethyl Acetate, Hexane, Sodium Bicarbonate, Sodium Sulfate (anhydrous), Deionized Water.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, dropping funnel, ice bath, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), standard glassware.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Intermediate 1)

This protocol is adapted from the procedure described by Nafillah, K. (2024)[3].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve veratraldehyde (1.0 g, 6.02 mmol) in 50 mL of glacial acetic acid.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium bromate (KBrO₃) (0.50 g, 3.0 mmol) in 10 mL of water.

  • Bromination: Slowly add the KBrO₃ solution dropwise to the stirred veratraldehyde solution at room temperature. After the addition is complete, add 5 mL of concentrated sulfuric acid dropwise. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product. The resulting grayish-white solid of 2-bromo-4,5-dimethoxybenzaldehyde can be further purified by recrystallization from ethanol to yield a product with a melting point of 142-144 °C[1][3].

Protocol 2: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Intermediate 2)

This protocol is based on the selective demethylation method reported by Zhang, Z., et al[2].

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 g, 4.08 mmol) and methionine (0.61 g, 4.08 mmol).

  • Acid Addition: Carefully add 10 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Final Product)

This is a standard Williamson ether synthesis protocol.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 g, 4.33 mmol), anhydrous potassium carbonate (1.2 g, 8.66 mmol), and 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Ethylation: Add ethyl iodide (0.52 mL, 6.5 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure this compound.

Data Summary

StepReactantProductKey ReagentsTemp. (°C)Time (h)Typical Yield (%)M.P. (°C)
1 Veratraldehyde2-Bromo-4,5-dimethoxybenzaldehydeKBrO₃, H₂SO₄, AcOHRT2-3~82%[1]142-144[1][3]
2 Intermediate 12-Bromo-5-hydroxy-4-methoxybenzaldehydeMethionine, H₂SO₄RT24~85%[2]N/A
3 Intermediate 2This compoundC₂H₅I, K₂CO₃, DMF604-6>80% (Est.)N/A

Experimental Workflow Visualization

The general laboratory workflow for each synthetic step follows a standard sequence of operations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent & Glassware Setup B Combine Reactants & Solvent A->B C Controlled Reagent Addition B->C D Reaction under Controlled Temp/Time C->D E Monitor via TLC D->E F Quench Reaction E->F G Extraction / Filtration F->G H Wash & Dry Organic Phase G->H I Solvent Removal (Rotovap) H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, IR) J->K

Caption: General experimental workflow for synthesis.

Troubleshooting and Expert Insights

  • Step 1 (Bromination): Incomplete reaction may occur if the acid catalyst is not sufficient. Ensure dropwise addition to control the exotherm. If over-bromination (dibromo product) is observed, consider reducing the amount of brominating agent or the reaction time.

  • Step 2 (Demethylation): This is the most sensitive step. If low yields or incomplete reaction are observed, ensure the sulfuric acid is concentrated and the reagents are of high purity. If both methoxy groups are cleaved, the reaction conditions may be too harsh; consider lowering the temperature or reaction time.

  • Step 3 (Ethoxylation): Ensure all reagents and the solvent (DMF) are anhydrous, as water can hydrolyze the ethylating agent and deactivate the phenoxide. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous conditions.

Conclusion

This application note details a reliable and reproducible three-step synthesis of this compound starting from veratraldehyde. By carefully controlling the regioselectivity of the initial bromination and the chemoselectivity of the subsequent demethylation, this valuable intermediate can be prepared in good overall yield. The protocols and mechanistic insights provided herein serve as a robust resource for chemists in the fields of drug discovery and materials science, enabling the efficient synthesis of this versatile chemical building block.

References

  • Desmaris, L., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414-6420. Available from: [Link]

  • PubMed. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. Journal of Organic Chemistry. Available from: [Link]

  • Figshare. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Available from: [Link]

  • Zhang, Z., et al. Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available from: [Link]

  • CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Available from: [Link]

  • Wang, G., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(11), 2953-2956. Available from: [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available from: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Available from: [Link]

  • Google Patents. US4551558A - Bromination of substituted benzaldehydes.

Sources

Laboratory scale synthesis protocol for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Laboratory-Scale Synthesis Protocol for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Abstract: This document provides a comprehensive, three-step protocol for the laboratory-scale synthesis of this compound, a potentially valuable substituted benzaldehyde intermediate for pharmaceutical and organic synthesis research. The synthesis commences with the regioselective bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde. This is followed by a novel and selective demethylation of the C5-methoxy group to afford 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The final step involves a Williamson ether synthesis to ethylate the hydroxyl group, yielding the target product. This guide explains the causality behind experimental choices, provides detailed step-by-step instructions, and includes necessary safety precautions, making it suitable for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Substituted benzaldehydes are cornerstone building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound, featuring a strategic bromine handle for further cross-coupling reactions and tailored alkoxy groups, makes it an attractive intermediate.

The synthetic strategy outlined herein is designed for reliability and regiochemical control. The pathway proceeds through three distinct stages:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C2 position of the veratraldehyde ring. The electron-donating methoxy groups strongly activate the aromatic ring, directing the electrophile.

  • Selective Demethylation: Cleavage of the methoxy ether at the C5 position. A specialized method utilizing methionine in concentrated sulfuric acid achieves this transformation with high selectivity, a critical step for installing the desired ethoxy group in the final step.[1]

  • Williamson Ether Synthesis: Formation of the target ethoxy group via SN2 reaction between the phenoxide intermediate and an ethylating agent.

This multi-step approach provides a logical and accessible route to the target compound from readily available starting materials.

Overall Reaction Scheme:

Step 1: Bromination

Step 2: Selective Demethylation

Step 3: Ethylation

Materials and Safety

Reagents and Chemicals
ReagentFormulaPuritySupplierNotes
VeratraldehydeC₉H₁₀O₃≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOHACS GradeFisher ScientificCorrosive
BromineBr₂≥99.5%Acros OrganicsHighly Toxic & Corrosive
MethionineC₅H₁₁NO₂S≥99%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄95-98%VWRHighly Corrosive
2-Bromo-5-hydroxy-4-methoxybenzaldehydeC₈H₇BrO₃≥97%TCIOr synthesized in Step 2
Anhydrous Potassium CarbonateK₂CO₃≥99%J.T.BakerFinely powdered
BromoethaneC₂H₅Br≥98%Alfa AesarLachrymator, Flammable
AcetoneC₃H₆OACS GradeFisher ScientificFlammable
Dichloromethane (DCM)CH₂Cl₂ACS GradeVWRVolatile
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeVWRFlammable
HexanesC₆H₁₄ACS GradeVWRFlammable
Sodium ThiosulfateNa₂S₂O₃ACS GradeFor quenching bromine
Sodium BicarbonateNaHCO₃ACS Grade
Brine (Saturated NaCl)NaCl(aq)
Anhydrous Magnesium SulfateMgSO₄For drying
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps of this synthesis, particularly those involving bromine, bromoethane, and concentrated acids, must be performed in a well-ventilated chemical fume hood.

  • Bromine Handling: Bromine is extremely toxic, corrosive, and causes severe burns. Handle with extreme care. Use a glass syringe with a Luer lock for transfers. Have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to other solutions to control heat generation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure is adapted from the bromination of similarly activated aromatic aldehydes.[1][2][3] The directing effects of the two methoxy groups favor substitution at the C2 or C6 positions. Steric hindrance from the C1 aldehyde group and the C3 methoxy group favors bromination at the C2 position.

ReagentM.W.AmountMoles
Veratraldehyde166.1710.0 g60.2 mmol
Glacial Acetic Acid60.0575 mL-
Bromine159.813.2 mL (9.9 g)62.0 mmol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve veratraldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (75 mL). Stir until a clear solution is formed.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the fume hood, carefully add bromine (3.2 mL, 62.0 mmol) dropwise to the stirred solution over 30 minutes using a dropping funnel or syringe. Maintain the internal temperature below 10 °C. The solution will turn dark orange/red.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes/Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture slowly into 400 mL of ice-cold water in a large beaker with vigorous stirring.

  • A precipitate will form. If the solution retains a strong orange/brown color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color dissipates.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Recrystallize the crude solid from 95% ethanol to afford 2-bromo-4,5-dimethoxybenzaldehyde as a white to off-white solid.

  • Dry the product under vacuum. (Expected yield: 85-95%).

Step 2: Selective Demethylation to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This protocol utilizes a specific and high-yield method for selective ether cleavage at the C5 position, which is sterically more accessible and electronically distinct. The mechanism likely involves the formation of a sulfonium salt with methionine, facilitating the nucleophilic cleavage of the methyl group.[1]

ReagentM.W.AmountMoles
2-Bromo-4,5-dimethoxybenzaldehyde245.0610.0 g40.8 mmol
Methionine149.216.1 g40.9 mmol
Concentrated Sulfuric Acid (98%)98.0850 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (10.0 g, 40.8 mmol) and methionine (6.1 g, 40.9 mmol).

  • Place the flask in an ice-water bath. With extreme caution , slowly add concentrated sulfuric acid (50 mL) to the flask with efficient stirring. The addition is exothermic. Maintain the temperature below 20 °C.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The mixture will become a dark, viscous solution.

  • After 24 hours, carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. Stir the resulting slurry for 30 minutes.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral (pH ~7).

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate) to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

  • Dry the purified product under vacuum. (Literature Yield: ~85%).[1]

Step 3: Ethylation to this compound

This final step is a standard Williamson ether synthesis. The base deprotonates the phenol, and the resulting phenoxide acts as a nucleophile, attacking the bromoethane in an SN2 reaction.[4][5]

ReagentM.W.AmountMoles
2-Bromo-5-hydroxy-4-methoxybenzaldehyde231.045.0 g21.6 mmol
Anhydrous Potassium Carbonate138.214.5 g32.5 mmol
Bromoethane108.972.4 mL (3.5 g)32.4 mmol
Acetone58.08100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-bromo-5-hydroxy-4-methoxybenzaldehyde (5.0 g, 21.6 mmol) and anhydrous potassium carbonate (4.5 g, 32.5 mmol) in acetone (100 mL).

  • Add bromoethane (2.4 mL, 32.4 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours, with stirring. Monitor the reaction by TLC (Eluent: 8:2 Hexanes/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or by flash column chromatography on silica gel to obtain this compound as a solid.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Start Veratraldehyde Intermediate1 2-Bromo-4,5-dimethoxy- benzaldehyde Start->Intermediate1  Step 1: Bromination (Br₂, AcOH)   Intermediate2 2-Bromo-5-hydroxy-4- methoxybenzaldehyde Intermediate1->Intermediate2  Step 2: Selective Demethylation (Methionine, H₂SO₄)   FinalProduct 2-Bromo-5-ethoxy-4- methoxybenzaldehyde Intermediate2->FinalProduct  Step 3: Ethylation (EtBr, K₂CO₃, Acetone)  

Caption: Workflow for the synthesis of this compound.

References

  • Google Patents. (n.d.). Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes. (EP0149952A2).
  • Regiospecific Alkoxylation of Phenolic Aldehydes. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (CN107827722B).
  • ChemBK. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Li, W., et al. (2009). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
  • THYZOID. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes [Video]. YouTube. [Link]

  • TMP Chem. (2021, March 28). Bromination of vanillin [Video]. YouTube. [Link]

  • EduBirdie. (n.d.). Bromination of Vanillin Lab Report. Retrieved from [Link]

  • Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science, 81(1), Article 69.
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid. (CN112250562A).
  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.). Canadian Journal of Chemistry.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde. (US8692026B2).
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Rasayan Journal of Chemistry.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Fikroh, R. Z., et al. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Li, H., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Retrieved from [Link]

  • Bromination of 2,5-dimethoxybenzaldehyde. (n.d.). Jurnal Sains Malaysiana.

Sources

Application Notes & Protocols: Strategic Implementation of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Complex Synthesis

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde for further elaboration, electron-donating alkoxy groups, and a strategically positioned bromine atom, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Specifically, its application in the Suzuki-Miyaura coupling enables the efficient construction of complex biaryl and heteroaryl aldehydes, which are prevalent scaffolds in pharmacologically active molecules and advanced materials.[1][2]

The electron-donating nature of the ethoxy and methoxy groups enhances the electron density of the aromatic ring. This electronic property can present a challenge, as it can slow the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[3] Consequently, the selection of an appropriate catalyst system is paramount for achieving high efficiency and yield. This guide provides a detailed examination of the Suzuki-Miyaura coupling using this substrate, offering field-proven insights into reaction optimization and a robust experimental protocol designed for successful implementation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for carbon-carbon bond formation.[4] The reaction facilitates the synthesis of biaryls, polyolefins, and styrenes by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of the active palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar palladium(II) intermediate. For electron-rich aryl bromides like our substrate, this step is often rate-limiting, necessitating the use of electron-rich phosphine ligands on the palladium catalyst to facilitate the reaction.[3]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base. The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium and displacing the halide.[4]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdX R¹-Pd(II)Ln-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX R¹-X (Aryl Bromide) ArX->ArPdX ArPdAr R¹-Pd(II)Ln-R² ArPdX->ArPdAr Transmetalation Base Base (e.g., K₃PO₄) Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Boronate Boronate->ArPdAr ArPdAr->Pd0 Product R¹-R² (Biaryl Product) ArPdAr->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) in Schlenk Flask Inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Catalyst 2. Prepare Catalyst (Pd(OAc)₂ + SPhos) AddSolvent 4. Add Degassed Solvents & Catalyst Catalyst->AddSolvent Inert->AddSolvent Heat 5. Heat Reaction (80-100 °C) AddSolvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 7. Cool & Quench Monitor->Cool Extract 8. Extraction (EtOAc / H₂O) Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Sources

Application Notes and Protocols: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative that holds significant potential as a versatile precursor in the synthesis of various pharmaceutical intermediates. Its unique arrangement of bromo, ethoxy, methoxy, and aldehyde functional groups allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its properties, key reactions, and detailed protocols for its application in the synthesis of targeted pharmaceutical intermediates. The insights provided herein are aimed at researchers, scientists, and professionals in the field of drug development to facilitate the efficient and strategic use of this compound in their synthetic endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The judicious selection of starting materials is paramount in the design of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs). Aromatic aldehydes, in particular, are foundational precursors due to the reactivity of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds. This compound emerges as a particularly strategic starting material due to its multifunctional nature:

  • Aldehyde Group: A versatile handle for reactions such as Wittig, Horner-Wadsworth-Emmons, aldol condensation, reductive amination, and the formation of imines and oximes.

  • Bromo Substituent: Provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.

  • Alkoxy Groups (Ethoxy and Methoxy): These electron-donating groups influence the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. They can also serve as handles for demethylation or de-ethylation to introduce hydroxyl groups if required.

This combination of functional groups allows for a modular and convergent approach to the synthesis of complex molecular architectures commonly found in modern pharmaceuticals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is essential for safe handling and optimal reaction setup.

PropertyValueSource
Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 98-102 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.
CAS Number 1261649-14-3

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle in a chemical fume hood.

Core Synthetic Applications and Protocols

The strategic utility of this compound is best illustrated through its application in key synthetic transformations that are fundamental to pharmaceutical drug discovery.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems, which are privileged structures in many drug molecules. The bromo substituent at the 2-position of the benzaldehyde serves as an excellent handle for this transformation.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow start 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde reaction Reaction Mixture Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene/H2O, Dioxane) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 2-(Aryl/Heteroaryl)-5-ethoxy- 4-methoxybenzaldehyde purification->product Isolated Product Reductive_Amination_Workflow start Substituted Benzaldehyde (from 3.1 or starting material) imine_formation Imine/Iminium Ion Formation (Acid catalyst optional) start->imine_formation amine Primary or Secondary Amine (R1R2NH) amine->imine_formation reduction In-situ Reduction imine_formation->reduction Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup Reaction Completion purification Purification (Chromatography or Crystallization) workup->purification product Target Amine Intermediate purification->product Quinazoline_Synthesis start This compound suzuki Suzuki Coupling with Pyrimidine-5-boronic acid start->suzuki Step 1 intermediate1 Aldehyde Intermediate A suzuki->intermediate1 reductive_amination Reductive Amination with Ammonia source intermediate1->reductive_amination Step 2 intermediate2 Benzylamine Intermediate B reductive_amination->intermediate2 cyclization Cyclization with Formamidine acetate intermediate2->cyclization Step 3 product Substituted Quinazoline Scaffold cyclization->product

Application Notes and Protocols: Strategic Derivatization of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental procedures for the derivatization of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde. Recognizing the potential for a common precursor, this guide focuses on the derivatization of the closely related and more readily accessible starting material, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering step-by-step methodologies for key transformations of both the aldehyde and hydroxyl functional groups. The derivatization strategies covered include Williamson ether synthesis to yield the title compound, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, as well as Knoevenagel condensation, Wittig reaction, and reductive amination to afford a diverse range of molecular scaffolds. Each protocol is accompanied by an explanation of the underlying chemical principles, quantitative data tables, and workflow diagrams to ensure reproducibility and a thorough understanding of the experimental design.

Introduction: The Synthetic Versatility of a Substituted Benzaldehyde

2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known as 2-bromoisovanillin, is a key intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility is rooted in the presence of multiple, orthogonally reactive functional groups: a reactive aldehyde, an acidic hydroxyl group, and a brominated aromatic ring amenable to cross-coupling reactions. This unique combination of features makes it a valuable starting material in the pharmaceutical and fine chemical industries.[1]

Derivatives of this scaffold have been investigated for a range of biological activities, including potential anti-inflammatory effects and as precursors for acetylcholinesterase (AChE) inhibitors, which are relevant in the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1][2] The strategic modification of the aldehyde and hydroxyl moieties, as detailed in this guide, allows for the systematic exploration of chemical space and the generation of novel molecular entities with tailored properties.

This document will first detail the conversion of the hydroxyl group to an ethoxy group via Williamson ether synthesis, directly addressing the synthesis of this compound. Subsequently, it will explore robust protocols for the derivatization of the aldehyde functionality, providing a toolkit for the synthesis of a diverse library of compounds from this versatile precursor.

Derivatization of the Hydroxyl Group: Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde to an ethoxy group is a fundamental O-alkylation reaction, classically achieved through the Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate in an SN2 reaction.

Protocol 1: Synthesis of this compound

This protocol details the ethylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Bromo-5-hydroxy-4-methoxybenzaldehyde231.042973-59-3Starting material
Ethyl Iodide (C₂H₅I)155.9775-03-6Ethylating agent
Potassium Carbonate (K₂CO₃)138.21584-08-7Base
Acetone58.0867-64-1Solvent
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (e.g., 2.31 g, 10.0 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol, 1.5 eq.).

  • Solvent Addition: Add 40 mL of acetone to the flask.

  • Reagent Addition: To the stirred suspension, add ethyl iodide (e.g., 1.2 mL, 15.0 mmol, 1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and K₂CO₃ in a flask B Add acetone A->B C Add ethyl iodide dropwise B->C D Heat to reflux (56°C) for 4-6 hours C->D E Monitor by TLC D->E F Cool to room temperature and filter E->F G Concentrate filtrate F->G H Purify by recrystallization or column chromatography G->H I I H->I Obtain pure this compound

Caption: Workflow for Williamson ether synthesis.

Derivatization of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[3] This reaction is typically catalyzed by a weak base such as piperidine or an ammonium salt.[4]

This protocol describes the reaction of this compound with malononitrile.

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound259.07N/AStarting aldehyde
Malononitrile66.06109-77-3Active methylene compound
Piperidine85.15110-89-4Basic catalyst
Ethanol46.0764-17-5Solvent
  • Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.59 g, 10.0 mmol) in 20 mL of ethanol with magnetic stirring.

  • Reagent Addition: Add malononitrile (e.g., 0.66 g, 10.0 mmol, 1.0 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde in ethanol B Add malononitrile A->B C Add catalytic piperidine B->C D Stir at room temperature for 1-3 hours C->D E Monitor by TLC D->E F Cool in an ice bath E->F G Collect product by vacuum filtration F->G H Wash with cold ethanol and dry G->H I I H->I Obtain pure condensed product

Caption: Workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[5] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, providing the driving force for the reaction.[6]

This protocol provides a general procedure for the Wittig reaction. The specific phosphonium salt will determine the structure of the resulting alkene.

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Methyltriphenylphosphonium Bromide357.231779-49-3Example phosphonium salt
n-Butyllithium (n-BuLi)64.06109-72-8Strong base (handle with care)
Tetrahydrofuran (THF), anhydrous72.11109-99-9Anhydrous solvent
This compound259.07N/AStarting aldehyde
  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (e.g., 4.29 g, 12.0 mmol, 1.2 eq.).

    • Add 40 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (e.g., 4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol, 1.2 eq.) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (e.g., 2.59 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Suspend phosphonium salt in anhydrous THF at 0°C B Add n-BuLi dropwise A->B C Stir to form ylide B->C D Add aldehyde solution in THF to the ylide at 0°C C->D E Warm to room temperature and stir for 2-4 hours D->E F Monitor by TLC E->F G Quench with sat. aq. NH₄Cl F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure alkene product

Caption: Workflow for the Wittig reaction.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from an aldehyde and a primary or secondary amine, respectively. The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its in-situ reduction by a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

This protocol outlines the synthesis of a secondary amine using sodium borohydride.

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound259.07N/AStarting aldehyde
Benzylamine107.15100-46-9Example primary amine
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing agent
Methanol32.0467-56-1Solvent
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.59 g, 10.0 mmol) in 40 mL of methanol.

  • Amine Addition: Add benzylamine (e.g., 1.1 mL, 10.0 mmol, 1.0 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 eq.) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral or slightly acidic.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve aldehyde in methanol B Add primary amine and stir for 1 hour A->B C Cool to 0°C B->C D Add NaBH₄ portion-wise C->D E Stir at room temperature for 2-4 hours D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G H Concentrate and extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure secondary amine

Caption: Workflow for reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere with extreme care.

  • Malononitrile is toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The derivatization of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and its ethoxy analog provides access to a rich variety of chemical structures with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide for Williamson ether synthesis, Knoevenagel condensation, Wittig reaction, and reductive amination are robust, reproducible, and serve as a foundation for the development of novel synthetic routes and compound libraries. By understanding the principles behind these transformations, researchers can strategically design and execute experiments to achieve their synthetic goals.

References

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2007). ResearchGate. [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). International Journal of Scientific & Engineering Research. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. (2000). Semantic Scholar. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (2024). Proceeding International Conference on Religion, Science and Education. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2004). ResearchGate. [Link]

  • Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2024). MDPI. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014).
  • 2-Bromo-5-ethoxybenzaldehyde. (2018). SIELC Technologies. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc. [Link]

  • 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • 5-Bromo-2-methoxybenzaldehyde. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the potential applications of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in material science research. While direct literature on this specific molecule is emerging, its unique structural features—a reactive bromine atom, a versatile aldehyde group, and electron-donating alkoxy substituents—make it a promising building block for a variety of functional organic materials. The protocols and applications outlined herein are based on established chemical principles and analogous reactions reported for structurally similar compounds.

Introduction to this compound: A Versatile Building Block

This compound is a substituted aromatic aldehyde with the chemical formula C₁₀H₁₁BrO₃.[1] Its material science potential stems from three key functional groups:

  • Aryl Bromide: The bromine atom at the 2-position serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[2][3][4] This enables its use as a monomer for the synthesis of π-conjugated polymers, which are foundational materials for organic electronics.

  • Aldehyde Group: The formyl group is a versatile functional handle for various condensation reactions, including the Knoevenagel condensation and the formation of Schiff bases.[5][6][7][8][9][10] These reactions allow for the extension of conjugation and the synthesis of molecules with tailored electronic and optical properties.

  • Alkoxy Groups: The electron-donating ethoxy and methoxy groups influence the electronic properties of the aromatic ring.[11] In conjugated polymers, such substituents can raise the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the material's bandgap and optoelectronic characteristics.[12][13][14]

Physicochemical Properties
PropertyValueReference
CAS Number 56517-30-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
Melting Point 115-117 °C[1]
Appearance Likely a white to off-white crystalline powderInferred

Application in the Synthesis of Conjugated Polymers

The presence of a bromine atom makes this compound an ideal candidate as a monomer in cross-coupling polymerization reactions for the synthesis of conjugated polymers. These materials are integral to the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[15]

Proposed Application: Synthesis of a Poly(arylenevinylene) Derivative via Suzuki-Miyaura Polycondensation

A potential application is the synthesis of a poly(arylenevinylene) derivative where the this compound unit is coupled with a divinylboronic ester. The resulting polymer would feature an extended π-conjugated system with the electron-rich benzaldehyde derivative influencing its photophysical properties.

cluster_reagents Reagents monomer1 2-Bromo-5-ethoxy-4- methoxybenzaldehyde reaction Suzuki-Miyaura Polycondensation monomer1->reaction monomer2 Divinylboronic Ester (e.g., 1,4-Benzenedivinylbis(pinacol boronate)) monomer2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction polymer Conjugated Polymer reaction->polymer purification Purification (Precipitation & Soxhlet Extraction) polymer->purification characterization Characterization (NMR, GPC, UV-Vis, CV) purification->characterization cluster_reagents Reagents start_material 2-Bromo-5-ethoxy-4- methoxybenzaldehyde reaction Knoevenagel Condensation start_material->reaction reagent Malononitrile reagent->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Dicyanovinyl-substituted Product reaction->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Sources

The Strategic Application of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in the Synthesis of Combretastatin A-4 Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols for Drug Development Professionals

Introduction: A Versatile Building Block for Potent Bioactive Molecules

In the landscape of medicinal chemistry and natural product synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde has emerged as a highly valuable and versatile building block, particularly in the synthesis of stilbene-based natural product analogs. Its unique substitution pattern, featuring a reactive aldehyde for olefination, a bromine atom for cross-coupling reactions, and strategically placed electron-donating ethoxy and methoxy groups, makes it an ideal precursor for generating libraries of compounds with potential therapeutic applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of combretastatin A-4 analogs, a class of potent tubulin polymerization inhibitors with significant antitumor activity.[1][2]

Combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum, exhibits remarkable cytotoxic activity against a wide range of cancer cell lines.[2] Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] However, the clinical development of combretastatin A-4 has been hampered by its poor water solubility and the facile isomerization of the biologically active cis-stilbene to the less active trans-isomer.[4] This has spurred extensive research into the synthesis of combretastatin A-4 analogs with improved pharmacokinetic properties and enhanced biological activity. This compound serves as a key starting material in these endeavors, allowing for the systematic modification of the "B-ring" of the combretastatin scaffold.

This guide will present a robust, two-step synthetic strategy for the preparation of combretastatin A-4 analogs from this compound, involving a Wittig reaction followed by a Suzuki-Miyaura cross-coupling. The protocols provided are based on established and reliable synthetic methodologies, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and facilitate optimization.

Synthetic Strategy: A Two-Pronged Approach to Stilbene Analogs

The synthesis of combretastatin A-4 analogs from this compound is elegantly achieved through a convergent two-step sequence. This strategy allows for the independent synthesis of the two aromatic rings of the stilbene core, which are then coupled in the final step. This approach offers significant flexibility in the design and synthesis of a diverse library of analogs.

Step 1: Wittig Reaction for the Formation of the Stilbene Bridge

The initial step involves the formation of the characteristic stilbene double bond via a Wittig reaction.[5] This reaction utilizes a phosphorus ylide, generated from a benzylphosphonium salt, to react with the aldehyde functionality of this compound. The choice of the phosphonium salt is critical as it will ultimately form one of the aromatic rings of the final product. For the synthesis of combretastatin A-4 analogs, a 3,4,5-trimethoxybenzylphosphonium salt is typically employed to introduce the "A-ring" known to be crucial for potent anti-tubulin activity.[3]

Step 2: Suzuki-Miyaura Cross-Coupling for B-Ring Diversification

With the stilbene core constructed, the bromine atom on the B-ring serves as a handle for further functionalization through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling a thorough exploration of the structure-activity relationship (SAR) of the B-ring. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for the late-stage diversification of complex molecules.[6]

Experimental Protocols

Protocol 1: Synthesis of (Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene via Wittig Reaction

This protocol details the synthesis of the stilbene intermediate through a Wittig reaction, with a focus on achieving high (Z)-selectivity, which is crucial for the biological activity of combretastatin analogs.[1]

Materials:

  • 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or argon/nitrogen inlet for inert atmosphere

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 equivalents).

  • Suspend the phosphonium salt in anhydrous THF (10 mL per mmol of phosphonium salt).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the color should change to a deep orange/red, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL per mmol of aldehyde).

  • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed ylide solution to the aldehyde solution via a cannula or dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (Z)-stilbene product.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial.

  • Low Temperature: The addition of the ylide to the aldehyde at low temperature (-78 °C) favors the kinetic formation of the cis-oxaphosphetane intermediate, which preferentially collapses to the (Z)-alkene, the desired isomer for biological activity.[8]

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that is effective for the deprotonation of the phosphonium salt to form the ylide.

Protocol 2: Synthesis of Combretastatin A-4 Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the (Z)-stilbene intermediate with a variety of arylboronic acids to generate a library of combretastatin A-4 analogs.

Materials:

  • (Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid, etc.) (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or argon/nitrogen inlet for inert atmosphere

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add (Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed 1,2-dimethoxyethane (DME) and degassed water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final combretastatin A-4 analog.

Rationale for Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[9]

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.[10]

  • Solvent System: The use of a mixed solvent system like DME/water is common for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.

Data Presentation

Reactant Product Yield (%) (Z):(E) Ratio
This compound(Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene75-85>95:5
(Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene + 4-methoxyphenylboronic acid(Z)-1-(2-(4-methoxyphenyl)-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene80-90>95:5
(Z)-1-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene + 3-aminophenylboronic acid(Z)-1-(2-(3-aminophenyl)-5-ethoxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene70-80>95:5

Table 1: Representative yields and isomeric ratios for the synthesis of combretastatin A-4 analogs.

Visualizations

Wittig_Reaction reagent1 3,4,5-Trimethoxybenzyl- triphenylphosphonium bromide intermediate Phosphorus Ylide reagent1->intermediate Deprotonation reagent2 NaH reagent2->intermediate reagent3 2-Bromo-5-ethoxy-4- methoxybenzaldehyde product (Z)-Stilbene Intermediate reagent3->product Wittig Reaction intermediate->product Suzuki_Coupling reagent1 (Z)-Stilbene Intermediate product Combretastatin A-4 Analog reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid reagent2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product

Caption: Workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound is a strategically important starting material for the synthesis of combretastatin A-4 analogs and other biologically active stilbenes. The presented two-step synthetic approach, combining the Wittig reaction and the Suzuki-Miyaura cross-coupling, offers a flexible and efficient route to a diverse range of analogs for SAR studies. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to empower researchers in drug discovery and development to effectively utilize this versatile building block in their quest for novel therapeutics.

References

  • UCL Discovery. (n.d.). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Retrieved from [Link]

  • PubMed. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki–Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2015). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Oregon State University. (n.d.). The Preparation of 2-Methoxy-4,5-Dimethylstilbene and Its Photochemistry. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Agrochemical Synthesis: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a comprehensive overview of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde as a versatile chemical intermediate for applications in the agrochemical sector. We will explore its synthesis, key chemical transformations, and its potential for incorporation into novel fungicidal and herbicidal scaffolds. The protocols and insights provided herein are designed to empower researchers in the rational design and synthesis of next-generation crop protection agents.

Introduction: The Potential of Substituted Benzaldehydes in Agrochemical Design

Substituted benzaldehydes are a cornerstone of synthetic organic chemistry, serving as highly versatile precursors for a wide array of more complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which can be readily transformed into a variety of other functionalities, and the potential for substitution on the aromatic ring to modulate the physicochemical and biological properties of the final compound.

This compound (CAS: 56517-30-7) is a particularly interesting, though not yet widely documented, intermediate for agrochemical discovery.[1] Its unique substitution pattern offers several strategic advantages:

  • Ortho-Bromo Substituent: The bromine atom at the 2-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. It also sterically influences the conformation of the molecule, which can be crucial for biological activity.

  • Electron-Donating Groups: The ethoxy and methoxy groups at the 5- and 4-positions, respectively, are electron-donating, which can influence the reactivity of the aromatic ring and the overall electronic properties of the molecule. These groups can also play a role in binding to biological targets and affecting the compound's metabolic stability.

  • Reactive Aldehyde: The formyl group is a versatile functional group that can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

This combination of functional groups makes this compound a promising starting material for the synthesis of novel agrochemical candidates.

Synthesis of this compound: A Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is based on established methodologies for the synthesis of similar substituted benzaldehydes.[2][3]

Step 1: Ethylation of Vanillin

The synthesis begins with the ethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to protect the hydroxyl group.

Materials:

  • Vanillin

  • Diethyl sulfate

  • Potassium carbonate

  • Acetone

  • Water

Procedure:

  • To a solution of vanillin in acetone, add potassium carbonate.

  • Stir the mixture at room temperature and add diethyl sulfate dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Bromination of 3-Ethoxy-4-methoxybenzaldehyde

The second step involves the regioselective bromination of the ethylated vanillin derivative.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde in acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 56517-30-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 115-117 °C[1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)

Key Chemical Transformations for Agrochemical Scaffolds

The synthetic utility of this compound lies in the diverse reactivity of its functional groups. Below are key transformations that can be employed to build agrochemical scaffolds.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical modifications.

  • Reductive Amination: Conversion of the aldehyde to an amine is a fundamental step in the synthesis of many bioactive molecules. This can be achieved in a one-pot reaction with an amine and a reducing agent like sodium triacetoxyborohydride. This reaction is crucial for introducing nitrogen-containing heterocycles or substituted amino groups, which are prevalent in fungicides and herbicides.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton and introduce double bonds, which can be further functionalized.

  • Oxidation to a Carboxylic Acid: The aldehyde can be readily oxidized to a carboxylic acid using reagents such as potassium permanganate or Jones reagent. Carboxylic acids are important functional groups in their own right and can also serve as precursors for amides and esters, which are common moieties in agrochemicals.

Cross-Coupling Reactions of the Bromo Group

The ortho-bromo substituent is a key feature for building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or heteroaryl groups. This is a powerful tool for creating biaryl structures found in some classes of fungicides.

  • Heck Coupling: The Heck reaction with alkenes provides a method for carbon-carbon bond formation and the introduction of vinyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines, which are important intermediates in the synthesis of many herbicides and fungicides.

Hypothetical Workflow for Agrochemical Discovery

The following workflow illustrates how this compound can be utilized in a modern agrochemical discovery program.

Agrochemical_Discovery_Workflow cluster_0 Intermediate Synthesis & Derivatization cluster_1 Screening & Lead Identification cluster_2 Lead Optimization A Synthesis of This compound B Chemical Transformation (e.g., Reductive Amination, Suzuki Coupling) A->B C Library of Novel Substituted Benzaldehyde Derivatives B->C D High-Throughput Screening (Fungicidal/Herbicidal Assays) C->D E Hit Identification & Validation D->E F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G H Analogue Synthesis G->H H->G I In Vivo & Field Trials H->I

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS No: 56517-30-7). As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of its purification.

Section 1: Choosing Your Purification Strategy

The initial state of your crude material—whether it's a solid or a gummy oil, its estimated purity, and the nature of the impurities—will dictate the most effective purification strategy. The decision process outlined below will guide you to the most appropriate method.

Purification_Strategy start Assess Crude Product (Purity by TLC/NMR) is_solid Is the crude product a solid? start->is_solid high_purity Purity >85% with minor impurities? is_solid->high_purity Yes column Flash Column Chromatography (Protocol 2) is_solid->column No (Oil/Gummy) main_impurity Main impurity is the carboxylic acid? high_purity->main_impurity Yes recrystallize Recrystallization (Protocol 1) high_purity->recrystallize No bisulfite Bisulfite Adduct Formation (Protocol 3) main_impurity->bisulfite No / Other Aldehydes Present wash_then_recrystallize Aqueous Bicarbonate Wash then Recrystallization main_impurity->wash_then_recrystallize Yes

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical Q&A format.

Recrystallization Issues

Q: My compound won't crystallize out of solution, even after cooling. What should I do?

A: This is a common issue that typically points to one of two problems: supersaturation or using too much solvent.

  • Causality: Crystal formation requires nucleation sites. In a very clean solution, nucleation can be slow to start, leading to a stable, supersaturated state. Alternatively, if the solution is not saturated upon cooling because too much solvent was added, crystallization cannot occur.[1]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to act as a template.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again slowly. The goal is to reach the saturation point at the lower temperature.[2]

    • Lower the Temperature: Cool the flask in an ice bath or refrigerator, but be aware that rapid cooling can sometimes trap impurities.

Q: I performed a recrystallization, but my product's melting point is still broad and purity hasn't improved significantly. Why?

A: This suggests that the chosen solvent is not effectively differentiating between your product and the impurities.

  • Causality: A successful recrystallization relies on the principle that the desired compound is highly soluble in the hot solvent, while impurities are either insoluble at high temperatures or remain soluble at low temperatures.[3] If an impurity has similar solubility properties to your product in the chosen solvent, it will co-crystallize.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: Your chosen solvent may be inappropriate. Perform a small-scale solvent screen with alternatives. Ethanol is a good starting point, but consider ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.[4]

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass can significantly improve purity, albeit with some loss of yield.

    • Consider an Alternative Method: If impurities have very similar structures and polarities, recrystallization may not be sufficient. Flash column chromatography is the logical next step.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: This is common with lower-melting point solids or when the solution is cooled too rapidly. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).

    • Lower the Saturation Temperature: Add a bit more solvent to the hot solution. This lowers the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point in the solvent.

    • Change Solvents: Use a lower-boiling point solvent.

Column Chromatography Issues

Q: How do I select the right solvent system (eluent) for my flash column?

A: The key is to perform Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where your desired compound has an Rf value between 0.15 and 0.40 and is well-separated from all impurities.[5]

  • Causality: Flash chromatography is essentially a scaled-up version of TLC. The mobility of a compound on the TLC plate directly predicts its elution behavior from the column. An optimal Rf provides a balance between good resolution and a reasonable elution time.[5]

  • Troubleshooting & Selection Protocol:

    • Start with a Standard System: For a moderately polar compound like this, a good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[6] Begin with a test like 20% ethyl acetate in hexanes.

    • Adjust Polarity:

      • If the Rf is too low (compound stuck at the bottom), increase the polarity by adding more ethyl acetate.

      • If the Rf is too high (compound runs to the top), decrease the polarity by adding more hexanes.[5]

    • For Very Polar Impurities: If you have baseline impurities that won't move, a more polar system like methanol in dichloromethane might be needed, but use methanol sparingly (<10%) as it can dissolve silica gel.[6]

Q: My compound is streaking on the TLC plate and the column separation is poor.

A: Streaking is often caused by overloading the sample, poor solubility in the eluent, or the presence of highly acidic/basic functional groups.

  • Causality: Aldehydes can sometimes streak on silica gel, especially if there is a corresponding carboxylic acid impurity. Silica gel is slightly acidic, and polar compounds can interact strongly with it, leading to tailing rather than tight bands.

  • Troubleshooting Steps:

    • Check for Overloading: Ensure you are not spotting too much material on your TLC plate or loading too much crude product onto your column (typically 1-5% of the silica gel mass).

    • Use a Co-solvent for Loading: If your compound is poorly soluble in the eluent, consider "dry loading": dissolve your crude product in a volatile solvent (like dichloromethane), mix it with a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[5]

    • Modify the Eluent: Adding a small amount (0.5-1%) of acetic acid to the eluent can often sharpen the bands of acidic compounds. Conversely, adding triethylamine can help with basic compounds. For this aldehyde, a small amount of acetic acid might help suppress deprotonation of any carboxylic acid impurity, leading to better separation.

Specific Impurity Removal

Q: My NMR shows a significant amount of the corresponding carboxylic acid. What is the most efficient way to remove it?

A: You have two excellent options: a simple acid-base extraction or the more specific bisulfite adduct formation.

  • Option 1 (Acid-Base Wash):

    • Causality: Carboxylic acids are acidic and will be deprotonated by a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral aldehyde will remain in the organic layer.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate. The carboxylate salt will move to the aqueous layer. Separate the layers, dry the organic layer (e.g., over MgSO₄), and evaporate the solvent. This is often sufficient, and you can follow it with recrystallization.[7]

  • Option 2 (Bisulfite Adduct Formation):

    • Causality: Aldehydes (and some ketones) react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Most other functional groups, including carboxylic acids and alcohols, do not react.[8] This allows for a highly selective separation.

    • Procedure: This is a powerful technique that isolates the aldehyde from almost all other impurities. See Protocol 3 for a detailed methodology. This is particularly useful if you have other neutral impurities that cannot be removed by a simple wash.[9]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is ideal for crude material that is already >85% pure and solid. The reported melting point of the target compound is 115-117 °C, with ethanol noted as a potential solvent.[10]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (start with 3-4 mL) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration by passing the solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Saturation: Continue adding ethanol dropwise to the boiling solution until all the solid just dissolves. Avoid adding a large excess of solvent.[1]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Assess purity by melting point and NMR/HPLC.

Protocol 2: Flash Column Chromatography

This is the method of choice for purifying oils, gummy solids, or complex mixtures with multiple impurities.

Column_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up tlc 1. TLC Analysis (e.g., 20% EtOAc/Hex) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Liquid Loading) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap dry 9. Dry Under Vacuum evap->dry

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Technical Support Center: Troubleshooting Failed Bromination Reactions of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in these syntheses. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your desired brominated products with high yield and purity.

Quick Access: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the bromination of substituted benzaldehydes.

Q1: My bromination reaction isn't starting. What are the most common reasons for a complete lack of reactivity?

A1: A stalled bromination reaction on a substituted benzaldehyde ring typically points to one of two primary issues: insufficient electrophilicity of the brominating agent or a highly deactivated aromatic ring. The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1][2][3][4] If your benzaldehyde also contains other deactivating substituents, the nucleophilicity of the ring may be too low to react with the electrophile.

Additionally, molecular bromine (Br₂) itself is often not a strong enough electrophile to react with deactivated aromatic systems at a reasonable rate.[5] A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is typically required to polarize the Br-Br bond, creating a more potent electrophilic bromine species (often represented as Br⁺) that can be attacked by the electron-rich benzene ring.[6][7] Without a suitable catalyst, the reaction may not proceed.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: The formation of multiple products is a common challenge and is governed by the directing effects of the substituents on the benzaldehyde ring. The aldehyde group is a meta-director, while other substituents can be ortho-, para-, or meta-directing.[1][4][8] When the directing effects of the substituents are in opposition, a mixture of products is often the result.

To improve regioselectivity, consider the following:

  • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, favoring para-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[9]

  • Choice of Brominating Agent: In some cases, using a bulkier brominating agent might increase steric hindrance and favor a specific isomer.

Q3: My reaction is producing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble materials often indicates side reactions such as polymerization or degradation of the starting material or product. The aldehyde functional group itself can be susceptible to oxidation, especially under harsh reaction conditions.[10] Over-bromination, leading to the formation of poly-brominated species, can also contribute to the formation of complex mixtures and byproducts.

To mitigate this, consider:

  • Controlling Stoichiometry: Use a precise amount of the brominating agent, often starting with a slight excess and monitoring the reaction progress carefully.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Q4: I'm using N-Bromosuccinimide (NBS) and the reaction is not proceeding as expected. What are some common pitfalls with NBS?

A4: While NBS is a convenient and versatile brominating agent, its reactivity can be influenced by several factors.[11][12][13] For aromatic bromination, NBS is often used with an acid catalyst.[14] Without a catalyst, NBS is more commonly associated with radical bromination at benzylic positions, especially in the presence of a radical initiator and light.[11][15]

Common issues with NBS include:

  • Purity: NBS can decompose over time, releasing bromine and turning yellow or brown. Using freshly recrystallized, pure white NBS is crucial for consistent results.[11]

  • Initiation: For electrophilic aromatic substitution, an acid catalyst is typically necessary to activate the NBS. For radical reactions, a radical initiator (like AIBN or benzoyl peroxide) and/or a light source are required.[11][16]

  • Solvent Choice: The choice of solvent can significantly impact the reaction pathway. Non-polar solvents like CCl₄ are often used for radical brominations, while polar aprotic solvents may be more suitable for electrophilic substitutions.[11][16]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and solving complex issues in your bromination reactions.

Guide 1: Diagnosing and Overcoming Low to No Conversion

A lack of product formation is a frustrating but common issue. This guide will walk you through a logical troubleshooting process.

1.1. Assessing Starting Material and Reagent Quality
  • Benzaldehyde Purity: Benzaldehyde is prone to oxidation to benzoic acid upon exposure to air.[17] The presence of benzoic acid can interfere with the reaction.

    • Troubleshooting Step: Purify the benzaldehyde before use. A common method is to wash it with an aqueous solution of sodium carbonate or sodium bisulfite to remove acidic impurities, followed by drying and distillation under reduced pressure.[17][18]

  • Brominating Agent Integrity:

    • Molecular Bromine (Br₂): Ensure it is fresh and has not been contaminated with water.

    • N-Bromosuccinimide (NBS): As mentioned in the FAQs, use only pure, white crystalline NBS. Recrystallize if it appears discolored.[11]

  • Catalyst Activity: Lewis acid catalysts like FeBr₃ and AlBr₃ are hygroscopic and can be deactivated by moisture.

    • Troubleshooting Step: Use freshly opened or properly stored catalysts. If in doubt, consider using a freshly prepared catalyst.

1.2. Evaluating Reaction Conditions

The interplay of solvent, temperature, and catalyst is critical for a successful bromination.

ParameterImpact on ReactionTroubleshooting Considerations
Catalyst Activates the brominating agent, increasing its electrophilicity.[5][6][7]Ensure the correct Lewis acid is used (FeBr₃ for Br₂). For highly deactivated rings, a stronger Lewis acid or more forcing conditions may be needed.
Solvent Can influence the solubility of reagents and the stability of intermediates.Common solvents include dichloromethane, carbon tetrachloride, and acetic acid. For highly deactivated substrates, using a more polar solvent might be beneficial.
Temperature Affects the reaction rate. Higher temperatures can overcome activation energy barriers but may also lead to side reactions.If no reaction occurs at room temperature, try gentle heating. However, be cautious of potential oxidation of the aldehyde.
1.3. The Role of Substituents: A Deeper Dive

The electronic nature of the substituents on the benzaldehyde ring has a profound effect on its reactivity.

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) are activating and ortho-, para-directing. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3]

  • Electron-Withdrawing Groups (EWGs): The aldehyde group (-CHO) is a deactivating, meta-directing group.[1][4][8] Other EWGs like nitro (-NO₂) or cyano (-CN) will further deactivate the ring, making bromination significantly more challenging.[2][4]

Workflow for Troubleshooting No Reaction

troubleshooting_workflow start No Product Formation check_reagents Verify Reagent Purity (Benzaldehyde, Bromine/NBS, Catalyst) start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Temperature, Catalyst Loading) check_reagents->check_conditions Reagents OK assess_substrate Analyze Substrate Electronics (Activating vs. Deactivating Groups) check_conditions->assess_substrate Conditions Appropriate increase_reactivity Increase Reactivity (Higher Temp, Stronger Lewis Acid, Longer Time) assess_substrate->increase_reactivity Substrate is Deactivated outcome_fail Still No Reaction (Consider Alternative Synthesis Route) assess_substrate->outcome_fail Substrate is Highly Deactivated outcome_success Reaction Successful increase_reactivity->outcome_success increase_reactivity->outcome_fail

Caption: A decision-making workflow for troubleshooting failed bromination reactions.

Guide 2: Managing Side Reactions and Impurities

The formation of unintended products can complicate purification and reduce the yield of your desired brominated benzaldehyde.

2.1. Common Side Reactions and Their Mitigation
  • Over-bromination: The introduction of more than one bromine atom onto the aromatic ring.

    • Cause: Excess brominating agent, highly activating substituents, or prolonged reaction times.

    • Mitigation: Carefully control the stoichiometry of the brominating agent. Add the bromine source slowly to the reaction mixture to maintain a low concentration. Monitor the reaction progress by TLC or GC to stop it once the starting material is consumed.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid.[10]

    • Cause: Harsh reaction conditions, presence of oxidizing impurities, or certain brominating agents.

    • Mitigation: Run the reaction at the lowest possible temperature. Ensure an inert atmosphere. If using a system that generates an oxidant (e.g., HBr/H₂O₂), carefully control the stoichiometry.[19][20]

  • Benzylic Bromination: If the substituted benzaldehyde has an alkyl group, bromination can occur at the benzylic position via a radical mechanism.[15]

    • Cause: This is particularly a risk when using NBS with light or a radical initiator.[11]

    • Mitigation: To favor electrophilic aromatic substitution, conduct the reaction in the dark and in the absence of radical initiators. The presence of an acid catalyst will also favor the desired aromatic bromination.

2.2. Effective Workup and Purification Strategies

A clean workup is essential for isolating your product and removing unreacted reagents and byproducts.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[21] The characteristic red-brown color of bromine should disappear.

  • Neutralization: If an acid catalyst was used, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of gas evolution (CO₂).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can then be purified.

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Can yield very high purity for crystalline solids. Relatively inexpensive.[22]Lower yield due to loss of product in the mother liquor. Not suitable for oils or amorphous solids.[22]Crystalline products with high initial purity.
Column Chromatography Good for separating mixtures of compounds with different polarities. Applicable to a wide range of compounds.[22]Can be time-consuming and requires significant amounts of solvent.[22]Complex mixtures or when isomers need to be separated.
Distillation Effective for purifying liquid products with different boiling points.Not suitable for high-melting solids or thermally unstable compounds.Liquid brominated benzaldehydes.
Mechanism Spotlight: Electrophilic Aromatic Bromination

Understanding the reaction mechanism is key to rational troubleshooting.

Caption: The three key steps of electrophilic aromatic bromination catalyzed by a Lewis acid.

The reaction proceeds via a two-step mechanism.[23] First, the Lewis acid catalyst activates the bromine, making it a more potent electrophile.[5][7] The π-electrons of the benzaldehyde ring then attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][9][23] Finally, a base (such as the [FeBr₄]⁻ complex) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst.[7][23] Any factor that destabilizes the arenium ion intermediate will slow down the reaction. This is why electron-withdrawing groups, which intensify the positive charge on the ring, are deactivating.[1][3]

References

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Brainly.com. (n.d.). Explain why a Lewis acid is required for the bromination of benzene. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Google Patents. (1985). US4551558A - Bromination of substituted benzaldehydes.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ACS Publications. (2015). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2021, February 1). REActivities Bromination Setup and Reaction (1/2). Retrieved from [Link]

  • Google Patents. (1985). US4551557A - Bromination of substituted benzaldehydes.
  • ResearchGate. (2000). (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Retrieved from [Link]

  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure) : r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Unknown Source. (n.d.). Experimental Methods 1.
  • Reddit. (2019, September 12). Trouble with NBS bromination : r/OrganicChemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 16). Bromination of ethyl substituted benzaldehydes. Retrieved from [Link]

  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research. Retrieved from [Link]

  • YouTube. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2013). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the chemical equations for Benzaldehyde + Br_2?. Retrieved from [Link]

  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Solvent Systems for Reactions Involving 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-13

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-ethoxy-4-methoxybenzaldehyde. This resource provides in-depth, field-proven insights into optimizing solvent systems to enhance reaction outcomes, troubleshoot common issues, and ensure the integrity of your synthetic routes. The guidance herein is structured to address specific experimental challenges in a direct, question-and-answer format.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding of solvent selection for this specific substituted benzaldehyde.

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

When selecting a solvent, four key factors must be balanced:

  • Solubility: The solvent must effectively dissolve this compound (a solid with a melting point of 115-117°C) and all other reagents to ensure a homogeneous reaction medium.[1] Poor solubility is a primary reason for slow or incomplete reactions.[2]

  • Reactivity: The solvent must be inert under the reaction conditions. Protic solvents like alcohols can react with strong bases or organometallic reagents.[3][4] Similarly, the solvent should not compete with the intended nucleophile or react with the aldehyde functional group.

  • Boiling Point & Temperature: The solvent's boiling point determines the accessible temperature range for the reaction. Many reactions, such as Nucleophilic Aromatic Substitution (SNAr), may require heating to overcome activation energy barriers.[3] The chosen solvent must be stable at the target reaction temperature.

  • Polarity: Solvent polarity is critical as it influences reaction rates and mechanisms.[2][5][6] Polar aprotic solvents are often preferred for SNAr reactions as they can stabilize charged intermediates and leave nucleophiles more reactive.[3][7]

Q2: How does solvent polarity affect reactions involving this substrate?

Solvent polarity can dramatically influence reaction kinetics and selectivity.[6][8] For reactions involving this compound, such as SNAr or Knoevenagel condensations, the effect of polarity is paramount:

  • Stabilization of Intermediates: In many reactions, charged intermediates or transition states are formed. Polar solvents can stabilize these species, which often lowers the activation energy and increases the reaction rate.[2][6] For example, in SNAr reactions, a polar solvent stabilizes the negatively charged Meisenheimer complex, facilitating the reaction.[9]

  • Nucleophile Reactivity: The choice between polar protic and polar aprotic solvents is crucial. Polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their reactivity and slows down the reaction.[5][10] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form hydrogen bonds and thus leave the nucleophile more "naked" and reactive.[3]

  • Reaction Mechanism: The solvent can sometimes favor one reaction mechanism over another. For instance, in substitution reactions, polar protic solvents can favor an SN1 pathway by stabilizing carbocation intermediates, while polar aprotic solvents are ideal for SN2-type mechanisms.[10]

Q3: Which common solvents should be avoided and why?

Certain solvents should be used with caution or avoided entirely:

  • Protic Solvents (e.g., water, methanol, ethanol): These should be avoided when using strong bases (like NaH, LDA) or highly reactive nucleophiles, as the acidic proton of the solvent will react. They can also reduce the efficacy of charged nucleophiles through hydrogen bonding.[3]

  • Nucleophilic Solvents: Solvents that can act as nucleophiles themselves (e.g., alcohols in the presence of a strong base) can compete with the intended reagent, leading to unwanted side products.[3]

  • Overly Nonpolar Solvents (e.g., hexane, toluene): While sometimes used, these solvents may not adequately dissolve the polar starting material or charged intermediates, leading to very slow or stalled reactions.[11] However, they can be useful in specific cases or as part of a co-solvent system.

Q4: Can solvent mixtures be beneficial?

Yes, using a co-solvent system is a powerful optimization strategy. A mixture of two or more miscible solvents can fine-tune the properties of the reaction medium. For example:

  • A small amount of a polar aprotic solvent like DMF can be added to a less polar solvent like toluene to increase the solubility of reagents and accelerate the reaction rate without significantly altering the overall solvent character.

  • In chromatography and workup, solvent mixtures (e.g., ethyl acetate/hexane) are essential for achieving optimal separation and purification.

PART 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Poor solubility of this compound.
Q: My starting material is not dissolving in the chosen solvent, even with heating. What should I do?

This is a common issue that prevents reactions from starting.[12] A systematic approach is required.

Immediate Steps:

  • Increase Temperature: If the solvent's boiling point allows, gently increase the heat while stirring vigorously.

  • Sonication: Use an ultrasonic bath to help break up solid aggregates and enhance dissolution.

  • Add a Co-Solvent: Introduce a small amount of a stronger, miscible solvent in which the compound is known to be soluble (e.g., add some DMF or DMSO to a reaction in THF).

Systematic Solution: If the above fails, a formal solvent screening is necessary. This involves testing the solubility of your starting material in a range of solvents with varying polarities. See Protocol 1 for a detailed methodology.

Problem 2: Low reaction yield or unexpectedly slow reaction rate.
Q: My reaction is sluggish or providing a low yield, despite the starting material being soluble. How can the solvent be optimized?

A low yield can stem from many factors, but solvent choice is a critical and often overlooked variable.[13][14][15]

Causality & Solutions:

  • Insufficient Polarity: The transition state may be more polar than the reactants. Switching to a more polar solvent can stabilize this transition state and accelerate the reaction.[5][6]

    • Action: If you are using a solvent like THF or Dioxane, try switching to Acetonitrile, DMF, or DMSO.

  • Protic Solvent Interference: If you are using a charged nucleophile (e.g., an alkoxide or azide), a protic solvent like ethanol may be deactivating it through hydrogen bonding.[8]

    • Action: Switch to a polar aprotic solvent. This is one of the most effective ways to increase the rate of SNAr reactions.[3]

  • Incorrect Temperature: The reaction may have a high activation energy.

    • Action: Switch to a higher-boiling point solvent to safely increase the reaction temperature. For example, move from THF (b.p. 66°C) to DMF (b.p. 153°C).

The diagram below illustrates the decision-making process for troubleshooting low yields.

low_yield_troubleshooting start Low Yield or Slow Rate Detected check_solubility Is Starting Material Fully Soluble? start->check_solubility check_polarity What is the Solvent Polarity? check_solubility->check_polarity Yes run_screen Action: Perform Solvent Screen (See Protocol 1) check_solubility->run_screen No check_protic Is the Solvent Protic? check_polarity->check_protic Sufficiently Polar increase_polarity Action: Switch to a more polar solvent (e.g., THF -> DMF) check_polarity->increase_polarity Nonpolar / Low Polarity switch_aprotic Action: Switch to a polar APROTIC solvent (e.g., EtOH -> DMSO) check_protic->switch_aprotic Yes (Protic) increase_temp Action: Switch to a higher boiling point solvent and increase temperature check_protic->increase_temp No (Aprotic)

Fig 1. Troubleshooting Logic for Low Yield
Problem 3: Formation of significant side products.
Q: I am observing significant impurity formation on my TLC/LCMS. Could the solvent be the cause?

Absolutely. The solvent can influence reaction pathways and promote undesired side reactions.

Potential Causes & Solutions:

  • Solvent Participation: As mentioned, nucleophilic solvents can compete in the reaction. For example, in a reaction intended to introduce a thiol, using ethanol as a solvent with a strong base could lead to the formation of an ethoxy-substituted side product.

    • Solution: Use a non-nucleophilic, inert solvent like DMF, DMSO, or NMP.[16]

  • Aldehyde Reactivity: The aldehyde group on your substrate is susceptible to oxidation (to a carboxylic acid) or reduction.[17] Certain solvents, especially if impure or not properly degassed, can facilitate these processes.

    • Solution: Ensure you are using high-purity, anhydrous, and degassed solvents, particularly for sensitive reactions.[12]

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes can undergo a disproportionation reaction (Cannizzaro reaction) where one molecule is reduced and another is oxidized.[17] While this is typically less of an issue with substituted benzaldehydes, using a non-optimal solvent can exacerbate it.

    • Solution: A well-chosen polar aprotic solvent often minimizes this by promoting the desired reaction pathway at a much faster rate.

Problem 4: Difficulties in product isolation and purification.
Q: My workup is complicated by emulsions, or I'm losing product during purification. How can solvent choice simplify this?

An intelligent choice of reaction solvent can significantly streamline downstream processing.

Considerations for Workup & Purification:

  • High Boiling Point Solvents (DMF, DMSO): These are excellent for running reactions but can be difficult to remove under reduced pressure.

    • Strategy: Perform an aqueous workup. These solvents are water-miscible and will partition into the aqueous layer, leaving your product in a lower-boiling point extraction solvent like Ethyl Acetate or Dichloromethane.

  • Water Miscibility: If your reaction solvent is water-miscible (e.g., THF, Acetonitrile), it must be removed during an aqueous workup by extraction with an immiscible organic solvent.

  • Solvent Selection for Crystallization: When planning your reaction, consider a solvent from which your product is likely to crystallize upon cooling or addition of an anti-solvent. This can provide a highly pure product directly from the reaction mixture, minimizing the need for chromatography.

PART 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Solubility

This protocol provides a rapid, small-scale method to determine the best solvent for dissolving this compound.

Workflow Diagram:

solvent_screening_workflow cluster_prep Preparation cluster_testing Testing cluster_heating Heating Step (for insoluble samples) cluster_analysis Analysis prep1 Weigh 10 mg of substrate into 8 separate vials test1 Add 0.2 mL of a test solvent to each vial prep1->test1 test2 Vortex at Room Temp (RT) for 2 minutes test1->test2 test3 Observe Solubility (Clear, Cloudy, Suspension) test2->test3 heat1 Heat vials to 60°C for 5 minutes test3->heat1 If not fully soluble analyze1 Record results in a table. Rank solvents by solubility. test3->analyze1 If soluble heat2 Observe Solubility (Clear, Cloudy, Suspension) heat1->heat2 heat2->analyze1

Fig 2. Experimental Workflow for Solvent Screening

Step-by-Step Methodology:

  • Preparation: Dispense 10 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities (e.g., Toluene, THF, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, DMF, DMSO).

  • Room Temperature Test: Vortex each vial vigorously for 2 minutes at room temperature.

  • Observation: Record the solubility. Categorize as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • Heating Test: For any vials where the compound is not fully soluble, place them in a heating block at 60°C for 5 minutes. Vortex again and record the solubility.

  • Analysis: Tabulate the results to identify the most promising solvents or co-solvent systems for your reaction.

Data Presentation
Table 1: Properties of Common Organic Solvents

This table provides key physical properties to aid in solvent selection. Data is compiled from various sources.[18][19][20][21][22]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε at 20°C)Polarity Type
TolueneC₇H₈110.62.38Nonpolar
Tetrahydrofuran (THF)C₄H₈O667.58Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂39.69.08Polar Aprotic
AcetoneC₃H₆O56.220.7Polar Aprotic
Ethyl AcetateC₄H₈O₂77.16.02Polar Aprotic
Acetonitrile (MeCN)C₂H₃N81.637.5Polar Aprotic
Ethanol (EtOH)C₂H₆O78.524.6Polar Protic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic

PART 4: References

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Cognizance Journal of Multidisciplinary Studies. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). Leah4sci on YouTube. [Link]

  • How does the choice of solvent influence a reaction's rate? TutorChase. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Common Organic Solvents: Table of Properties. Scribd. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Harvard University. [Link]

  • Common Organic Solvents: Table of Properties. University of California, Riverside. [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation. (2023). RSC Publishing. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]

  • Optimization of solvent for Knoevenagel condensation. ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit r/Chempros. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Ignios.wordpress.com. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Wake Forest University. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters - ACS Publications. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025). Linguazza. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 4-Methoxybenzaldehyde. PubChem. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. MDPI. [Link]

Sources

Methods to prevent side product formation in 2-Bromo-5-ethoxy-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Welcome to our dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the prevention of common side products to ensure high purity and yield.

Section 1: Understanding the Core Synthesis and Mechanistic Challenges

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a substituted benzaldehyde precursor. The primary challenge lies in controlling the regioselectivity of the bromination and preventing over-reaction due to the electron-rich nature of the aromatic ring. The ethoxy and methoxy groups are strongly activating ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. This electronic interplay dictates the reaction's outcome.

The most common precursor is 3-ethoxy-4-methoxybenzaldehyde ("ethyl vanillin"). The position ortho to the methoxy group and meta to the aldehyde is the most sterically accessible and electronically favored site for bromination. However, several side reactions can compete with the desired transformation.

G Start 3-Ethoxy-4-methoxybenzaldehyde Product This compound Start->Product Br₂ / Acetic Acid Dibromo 2,6-Dibromo-5-ethoxy-4-methoxybenzaldehyde Start->Dibromo Excess Br₂ / High Temp. Isomer 6-Bromo-3-ethoxy-4-methoxybenzaldehyde Start->Isomer Poor Temp. Control Oxidized 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Product->Oxidized Air Oxidation / Harsh Workup

Caption: Primary synthesis route and common competitive side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is sluggish, and the final product shows a low yield with significant unreacted starting material. What are the likely causes?

Root Cause Analysis: Incomplete reactions are typically traced back to three factors: insufficient activation of the brominating agent, low reaction temperature, or inadequate reaction time. While bromine in acetic acid is a common choice, its electrophilicity might need enhancement for a clean conversion.

Troubleshooting & Solutions:

  • Reagent Stoichiometry: Ensure at least a stoichiometric equivalent (1.0-1.1 eq.) of bromine is used. Verify the concentration of your bromine source if it's not freshly opened.

  • Temperature Control: While low temperatures are crucial to prevent side products, the reaction may not proceed at all if the temperature is too low. A common range for this type of bromination is between 20-40°C.[1][2] A gradual ramp-up in temperature after the initial addition can sometimes drive the reaction to completion.

  • Reaction Monitoring: Do not rely solely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a slight increase in temperature (e.g., from 25°C to 35°C) might be necessary.

  • Alternative Brominating Agents: If elemental bromine proves ineffective, consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid. NBS can provide a slow, controlled release of electrophilic bromine, often leading to cleaner reactions.

Q2: I'm observing a significant amount of a di-brominated byproduct in my crude mixture. How can this be prevented?

Root Cause Analysis: The formation of di-brominated species is a classic sign of over-activation of the aromatic ring or excessive electrophile concentration.[3] The initial monobromination product is still electron-rich and can undergo a second bromination, typically at the 6-position.

Troubleshooting & Solutions:

  • Strict Stoichiometry: Avoid using a large excess of bromine. Carefully calculate and dispense a molar equivalent of 1.0 to 1.05. Using a slight excess of the starting benzaldehyde can also suppress di-bromination.[3]

  • Controlled Reagent Addition: Add the bromine solution dropwise over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low, steady concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Conduct the addition at a lower temperature (e.g., 0-10°C) to decrease the reaction rate and improve selectivity.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

Q3: My post-reaction analysis (NMR/LC-MS) shows multiple mono-bromo isomers. How can I improve regioselectivity?

Root Cause Analysis: While the 2-position is electronically favored, bromination at other positions (like the 6-position) can occur if reaction conditions are not optimal.[3] This is often a result of poor temperature control or an inappropriate solvent choice that alters the transition state energies for the different substitution pathways.

Troubleshooting & Solutions:

  • Solvent Choice: Acetic acid is a common solvent that can protonate the carbonyl, influencing the directing effects.[4] Dichloromethane (DCM) is a less interactive solvent that may offer different selectivity. Experimenting with solvent systems can be beneficial.

  • Precise Temperature Control: Maintaining a consistent temperature throughout the bromine addition is critical. Fluctuations can lead to the formation of undesired isomers.[3] Use an ice bath or a cryo-cooler for precise control.

  • Choice of Brominating Agent: Using a bulkier brominating agent can sometimes enhance selectivity for the less sterically hindered position. While less common, reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone can offer improved regioselectivity in specific cases.

Q4: My final product appears to be contaminated with the corresponding carboxylic acid. What causes this oxidation?

Root Cause Analysis: Aldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by air, light, or certain impurities, especially during workup or purification.[5] The presence of residual bromine or acidic conditions can also promote this side reaction.

Troubleshooting & Solutions:

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air oxidation.

  • Workup Quenching: During the workup, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the characteristic bromine color disappears. This prevents further oxidation.

  • Purification Conditions: Avoid prolonged exposure of the purified product to air and light. Store the final compound under an inert atmosphere in a dark, cool place. When performing column chromatography, use fresh, high-quality solvents and do not let the column run dry.

Section 3: Recommended High-Purity Synthesis Protocol

This protocol is synthesized from established methods for the bromination of activated benzaldehydes and is optimized to minimize side product formation.[1][2]

Critical Reaction Parameters
ParameterRecommended ValueRationale for Purity
Stoichiometry (Br₂) 1.05 equivalentsMinimizes di-bromination while ensuring full conversion.[3]
Solvent Glacial Acetic AcidCommon polar protic solvent for bromination.[1][4]
Temperature 0-5°C (Addition), 20-25°C (Reaction)Low temp for addition enhances selectivity; RT for reaction completion.[3]
Reaction Time 4-6 hours (Monitor by TLC)Ensures completion without significant side product buildup.
Workup Quench 10% Sodium Thiosulfate SolutionRemoves excess bromine, preventing oxidation of the aldehyde.
Step-by-Step Experimental Workflow
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for an additional 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching & Precipitation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form. Add 10% aqueous sodium thiosulfate solution dropwise until the orange/yellow color of bromine is no longer visible.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Drying: Dry the solid product under vacuum to a constant weight.

G cluster_setup Setup & Reaction cluster_workup Workup & Isolation A 1. Dissolve Aldehyde in Acetic Acid B 2. Cool to 0-5°C A->B C 3. Add Br₂ Solution (Dropwise, <5°C) B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. TLC Check for Completion D->E Monitor F 6. Pour into Ice Water E->F G 7. Quench with Na₂S₂O₃ F->G H 8. Filter Precipitate G->H I 9. Wash with H₂O H->I J 10. Dry Under Vacuum I->J Product Product J->Product Crude Product

Caption: Recommended experimental workflow for high-purity synthesis.

Section 4: Purification Strategies

Even with an optimized protocol, minor impurities may persist. Effective purification is the final step to achieving high-purity material.

Q5: What is the best method to purify the crude this compound?

Root Cause Analysis: The primary impurities to remove are the starting material, the di-brominated byproduct, and potentially the oxidized carboxylic acid. These compounds have different polarities, making them separable by standard chromatographic or recrystallization techniques.

Troubleshooting & Solutions:

  • Recrystallization: This is the most efficient method for removing small amounts of impurities if a suitable solvent system can be found.[3][4]

    • Solvent Screening: Test solvent systems like ethanol/water, ethyl acetate/heptane, or isopropanol. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: For mixtures with significant amounts of impurities or products with similar polarities, flash column chromatography is the most effective method.[3]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your product. The di-brominated product is less polar and will elute first, followed by the desired product. The more polar starting material and carboxylic acid will elute last.

References

  • Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applic
  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • 4-Hydroxy-3-methoxybenzaldehyde. ChemBK.
  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • 3-Br-4-hydroxybenzaldehyde preparation.
  • Vanillin Synthesis from 4-Hydroxybenzaldehyde.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Focus on ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde often utilized as a key intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Here, we delve into the comprehensive analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, benchmark its capabilities against other common analytical techniques, and provide field-proven experimental protocols.

Part 1: The Definitive Power of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone technique for determining the precise structure of most organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) within a molecule. For a polysubstituted aromatic system like this compound, ¹H NMR is indispensable for confirming the substitution pattern and the integrity of the functional groups.

The molecular structure, with its distinct proton environments, is presented below. Each unique proton set will give rise to a specific signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL CDCl₃ with TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample into Spectrometer vortex->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

For the structural verification of this compound, ¹H NMR spectroscopy is the preeminent analytical tool. It delivers an unparalleled level of detail regarding the molecular framework, confirming substituent placement and structural integrity with high confidence. While techniques like Mass Spectrometry and HPLC are crucial for orthogonal verification of molecular weight and purity, they serve as complementary, rather than primary, methods for structural elucidation. By employing the robust protocols and comparative knowledge outlined in this guide, researchers can ensure the accurate and comprehensive characterization of this and similar chemical entities.

References

  • Electronic Supplementary Inform
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • 4-Methoxybenzaldehyde 1H NMR Spectrum.
  • This compound Formula. ECHEMI.
  • 1H NMR: Intermediate Level, Spectrum 6 - Benzaldehyde.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem.
  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI.
  • 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Synthesis. ChemicalBook.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Methods for Determining Aldehydes in Air.
  • Spectroscopic Data for Substituted Arom
  • 2-Bromo-5-methoxybenzaldehyde D
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • Benzaldehyde Chemical Shifts. SpectraBase.
  • Benzaldehyde(100-52-7) 1H NMR spectrum. ChemicalBook.
  • 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum. ChemicalBook.
  • 2-bromo-4,5-dimethoxybenzaldehyde. Stenutz.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Tokyo Chemical Industry.
  • Chemical shifts in NMR spectroscopy. University College London (UCL).
  • Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide. Benchchem.
  • Conformations of 2-bromo-4-chlorobenzaldehyde.
  • 5-Bromo-2-methoxybenzaldehyde. PubChem.
  • Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde.

Navigating the Structural Maze: A Comparative Guide to the 13C NMR Spectrum of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Power of 13C NMR in Structural Chemistry

13C NMR spectroscopy provides a detailed picture of the carbon skeleton of a molecule by probing the magnetic properties of the 13C isotope. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the chemical shift, allowing for the differentiation of individual carbon atoms within a molecule. For substituted aromatic compounds like 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, 13C NMR is indispensable for confirming the substitution pattern on the benzene ring and the identity of the functional groups.

Predicted 13C NMR Data for this compound

The predicted 13C NMR chemical shifts for this compound are presented in Table 1. These predictions are derived from the analysis of substituent effects and comparison with the experimental data of closely related analogs. The rationale for each assignment is discussed in the subsequent sections.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~189.0
C1~126.0
C2 (C-Br)~114.0
C3~111.5
C4 (C-OCH3)~158.0
C5 (C-OCH2CH3)~150.0
C6~113.0
OCH3~56.5
OCH2CH3~65.0
OCH2C H3~14.5

Solvent: CDCl3, Reference: TMS (δ = 0.0 ppm)

A Comparative Analysis: Understanding Substituent Effects

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of structurally similar compounds is essential. Table 2 presents the data for benzaldehyde and several substituted analogs.

Table 2: Experimental 13C NMR Chemical Shift Data for Benzaldehyde and Selected Analogs

CompoundC=OC1C2C3C4C5C6Other Carbons
Benzaldehyde[1]192.3136.5129.7129.0134.4129.0129.7-
2-Methoxybenzaldehyde[2]189.0124.1161.5120.5136.4112.6127.7OCH3: 55.8
4-Methoxybenzaldehyde[3]190.7129.9131.9114.2164.5114.2131.9OCH3: 55.5
2-Bromo-5-hydroxy-4-methoxybenzaldehydeNot availableNot availableNot availableNot availableNot availableNot availableNot availableNot available
4-Ethoxy-3-methoxybenzaldehyde[4]191.1130.8110.0126.5154.0149.3111.2OCH3: 56.0, OCH2: 64.5, CH3: 14.7
Analysis of Substituent Effects:
  • Aldehyde Group (CHO): The carbonyl carbon of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization, typically appearing in the range of 190-200 ppm.[1] In our target molecule, a shift of around 189.0 ppm is predicted, slightly upfield from benzaldehyde due to the overall electron-donating nature of the alkoxy groups.

  • Bromine (Br): The bromo group at the C2 position exerts a moderate shielding effect on the directly attached carbon (ipso-carbon) due to the "heavy atom effect," while deshielding adjacent carbons through its inductive electron-withdrawing effect.

  • Methoxy Group (OCH3): The methoxy group at C4 is a strong electron-donating group through resonance, causing significant shielding of the ortho (C3 and C5) and para (not applicable here) positions. The ipso-carbon (C4) is deshielded. The methoxy carbon itself typically resonates around 55-56 ppm.[2][3]

  • Ethoxy Group (OCH2CH3): Similar to the methoxy group, the ethoxy group at C5 is also electron-donating. The methylene carbon (OCH2) is expected around 64-65 ppm, and the methyl carbon (CH3) at a much higher field, around 14-15 ppm.[4]

The interplay of these electronic effects from the multiple substituents leads to the predicted chemical shifts for the aromatic carbons in this compound.

Visualizing the Structure and Assignments

To provide a clear visual representation of the molecule and the predicted 13C NMR assignments, the following diagram was generated.

Figure 1: Structure of this compound with predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to acquire experimental 13C NMR data for this compound or similar compounds, the following protocol is recommended.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)

      • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

    • Integrate the peaks (note: in standard 13C NMR, peak integrals are not always proportional to the number of carbons).

    • For more detailed structural information, consider advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.

Workflow Visualization:

G cluster_workflow 13C NMR Data Acquisition Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) instrument Instrument Setup (Tuning, Locking, Shimming) prep->instrument acquisition Data Acquisition (Proton Decoupled) instrument->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Peak Picking, Assignment) processing->analysis

Figure 2: A generalized workflow for acquiring and processing 13C NMR data.

Conclusion

While the experimental 13C NMR spectrum of this compound is not found in the public domain, a reliable prediction of its chemical shifts can be made through a thorough analysis of substituent effects and comparison with closely related molecules. This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry. The detailed experimental protocol and workflow also serve as a practical resource for obtaining high-quality NMR data for this and other novel compounds. As with any prediction, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future work.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Human Metabolome Database. (n.d.). 2-Methoxybenzaldehyde (HMDB0033766) 13C NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde (HMDB0029686) 13C NMR Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 616068, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 13, 2026 from [Link].

  • Tantillo, D. J. (2011). Predicting 13C NMR Chemical Shifts. The Journal of Organic Chemistry, 76(23), 9471-9477. [Link]

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A Senior Application Scientist's Guide to Interpreting the FT-IR Spectrum of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This guide provides a comprehensive framework for the structural elucidation of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Beyond a simple peak table, this document delves into the causal relationships between molecular structure and vibrational frequencies, offering a comparative analysis with related benzaldehyde derivatives. We will explore the diagnostic spectral regions, the influence of substituents on key absorption bands, and provide a robust, self-validating protocol for acquiring high-quality spectral data. This guide is intended for researchers and professionals in drug development and chemical synthesis who rely on precise and reliable spectroscopic interpretation.

Introduction: The Role of FT-IR in Structural Verification

In the synthesis of complex organic molecules such as this compound, a common intermediate in pharmaceutical development, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique. By measuring the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies, we can confirm the presence of key functional groups and gain insight into the overall molecular architecture. This guide will demonstrate how to dissect the FT-IR spectrum to verify the presence of the aldehyde, aromatic, ether, and bromo functionalities, and distinguish our target molecule from structurally similar alternatives.

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

The quality of the spectral interpretation is fundamentally dependent on the quality of the acquired data. Attenuated Total Reflectance (ATR) is the preferred method for a solid powder like this compound due to its minimal sample preparation and excellent reproducibility.[1][2] The following protocol is designed to be self-validating, ensuring data integrity.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications. The internal interferometer laser (typically HeNe) must be stable for accurate wavenumber assignment.[3]

  • Crystal Inspection and Cleaning: Before any measurement, visually inspect the ATR crystal (typically diamond or zinc selenide) for scratches or residue.[2] Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a non-abrasive wipe, ensuring it is completely dry before proceeding.

  • Background Spectrum Acquisition: This is a critical self-validating step. With the clean, empty ATR anvil in place, collect a background spectrum (e.g., 64 scans at a resolution of 4 cm⁻¹).[3][4] This spectrum measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum. A successful background appears as a relatively flat line with characteristic atmospheric absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2]

  • Applying Pressure: Engage the pressure clamp to apply firm, consistent contact between the solid sample and the crystal.[3] This is crucial for creating a good optical interface and achieving a strong, high-quality spectrum. Do not overtighten, as this can damage the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution). The resulting spectrum will be the absorbance spectrum of the pure compound, free from atmospheric and instrumental artifacts.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal and pressure anvil as described in step 2. Verify cleanliness by running a "monitor scan" to ensure no sample residue remains.[3]

Workflow for High-Quality ATR-FT-IR Data Acquisition

A visual representation of the self-validating protocol ensuring data integrity.

G ATR-FT-IR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis A 1. Instrument Stabilization B 2. Crystal Cleaning & Inspection A->B C 3. Collect Background (Empty Crystal) B->C D 4. Apply Solid Sample C->D E 5. Engage Pressure Clamp D->E F 6. Collect Sample Spectrum E->F G 7. Clean Crystal & Anvil F->G H 8. Data Interpretation G->H

Caption: Workflow for ATR-FT-IR Spectroscopy.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its constituent functional groups.

The Aldehyde Group: A Double Confirmation

The aldehyde is arguably the most diagnostic functional group in the spectrum, offering two distinct and characteristic signals.

  • C=O Carbonyl Stretch: A very strong, sharp absorption is expected between 1685-1710 cm⁻¹ .[5] For benzaldehyde, this peak is typically found around 1700 cm⁻¹.[6][7] The position is lower than a simple aliphatic aldehyde (1720-1740 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and weakens the C=O bond, lowering the energy required for the stretching vibration.[8][9]

  • Aldehydic C-H Stretch (Fermi Doublet): This is a hallmark of aldehydes. Look for two weaker, but sharp, peaks located between 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ .[10] The peak around 2720 cm⁻¹ is particularly useful as few other absorptions appear in this region.[5][11] The appearance of two peaks instead of one is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[10]

The Substituted Aromatic Ring

The polysubstituted benzene ring gives rise to a series of absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretch: A series of weaker absorptions will appear just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. Their presence distinguishes sp² C-H bonds from the sp³ C-H bonds of the ethoxy and methoxy groups, which appear below 3000 cm⁻¹.[12]

  • Aromatic C=C Stretches: Look for two to three medium-intensity bands in the 1625-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. These are due to the stretching vibrations within the benzene ring itself.

  • C-H Out-of-Plane (OOP) Bending: The low-frequency region (900-675 cm⁻¹ ) contains strong bands from C-H bonds bending out of the plane of the ring. The exact position is highly diagnostic of the substitution pattern.[5][7] For a 1,2,4,5-tetrasubstituted ring, as in our molecule, a strong absorption is expected in the 800-880 cm⁻¹ range.

The Ether Linkages and Alkyl Groups

The ethoxy and methoxy groups provide characteristic C-O and sp³ C-H signals.

  • Asymmetric Ar-O-C Stretch: Aromatic ethers display a strong, characteristic asymmetric C-O-C stretching band between 1200-1300 cm⁻¹ .[13][14] Given the two different ether linkages (aryl-methoxy and aryl-ethoxy), we can expect a strong, possibly broad, absorption band in this region. This is often one of the most intense peaks in the fingerprint region.[13][15]

  • Symmetric Ar-O-C Stretch: A second, symmetric stretching band is expected at a lower frequency, typically near 1040 cm⁻¹ .[15][16]

  • Aliphatic C-H Stretches: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methoxy substituents will produce strong, sharp absorptions in the 2850-3000 cm⁻¹ range.[17][12]

The Carbon-Bromine Bond
  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong absorption in the far fingerprint region, typically between 515-690 cm⁻¹ .[17][18] This confirms the presence of the bromine substituent on the aromatic ring.

Comparative Analysis: Distinguishing from Alternatives

The true power of FT-IR lies in its ability to differentiate between closely related structures. The electronic effects of substituents—whether they are electron-donating (like -OCH₃, -OCH₂CH₃) or electron-withdrawing (like -Br)—subtly shift the absorption frequencies of neighboring bonds, particularly the C=O stretch.[9][19]

Functional GroupThis compound (Expected)Benzaldehyde4-Methoxybenzaldehyde (Anisaldehyde)Vanillin (4-hydroxy-3-methoxy)
O-H Stretch AbsentAbsentAbsentPresent (~3200-3500 cm⁻¹, broad)
Aromatic C-H Stretch ~3020-3100 cm⁻¹~3030 cm⁻¹[6]~3010-3070 cm⁻¹~3010-3080 cm⁻¹
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ (strong)Absent~2840, 2940 cm⁻¹~2850, 2950 cm⁻¹
Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹~2820 & ~2720 cm⁻¹[6]~2830 & ~2730 cm⁻¹~2810 & ~2730 cm⁻¹
C=O Stretch ~1690 cm⁻¹ ~1703 cm⁻¹[6]~1685 cm⁻¹~1665 cm⁻¹
Aromatic C=C Stretch ~1600, ~1500 cm⁻¹~1597, 1455 cm⁻¹~1600, 1510 cm⁻¹~1590, 1510 cm⁻¹
Asymmetric Ar-O-C Stretch ~1250-1270 cm⁻¹ (strong) Absent~1260 cm⁻¹[14]~1270 cm⁻¹
Symmetric Ar-O-C Stretch ~1040 cm⁻¹ Absent~1030 cm⁻¹~1030 cm⁻¹
C-Br Stretch ~515-690 cm⁻¹ AbsentAbsentAbsent
Structural Comparison and Spectral Impact

A diagram illustrating how substituent changes affect key FT-IR signals.

G Structural Comparison of Benzaldehyde Derivatives A This compound C=O: ~1690 cm⁻¹ Ar-O-C: Strong ~1260 cm⁻¹ C-Br: Present B Benzaldehyde C=O: ~1703 cm⁻¹ Ar-O-C: Absent C-Br: Absent A:f0->B:f0 Remove all substituents C 4-Methoxybenzaldehyde C=O: ~1685 cm⁻¹ (Lowered by EDG) Ar-O-C: Strong ~1260 cm⁻¹ C-Br: Absent A:f0->C:f0 Remove Br, Ethoxy D Vanillin C=O: ~1665 cm⁻¹ (Lowered by EDG) Ar-O-C: Strong ~1270 cm⁻¹ O-H: Present A:f0->D:f0 Remove Br, replace Ethoxy with OH

Caption: Impact of substituents on key FT-IR frequencies.

Analysis of Comparative Data:

  • Vanillin vs. Target: The most obvious differentiator is the presence of a strong, broad O-H stretching band in vanillin's spectrum, which will be completely absent in our target molecule.[20]

  • 4-Methoxybenzaldehyde vs. Target: The spectra will appear similar in the C-O stretch and carbonyl regions. However, our target molecule will uniquely display the C-Br stretch in the low-frequency region and will have a more complex aliphatic C-H stretching region due to the additional ethoxy group.

  • Benzaldehyde vs. Target: Benzaldehyde lacks any strong C-O stretching bands between 1000-1300 cm⁻¹ and shows no C-Br stretch, making it easily distinguishable.[6] The C=O stretch in benzaldehyde is at a higher wavenumber than in the target molecule because it lacks the electron-donating ether groups.[9][21]

Conclusion

References

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Comparing spectral data of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Differentiating Positional Isomers: A Spectral Comparison of Substituted Benzaldehydes

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with identical formulas but different substituent arrangements on a core scaffold, often exhibit vastly different biological activities and physical properties. Distinguishing between them requires a multi-faceted analytical approach, where each spectroscopic technique provides a unique piece of the structural puzzle.

This guide provides a comparative analysis of the spectral data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and two of its closely related positional isomers. While real-world experimental data for these specific compounds is not consolidated in public databases, this guide, grounded in the foundational principles of spectroscopy, will present expertly predicted data to illustrate the powerful, deductive workflows used by scientists for unambiguous isomer identification. We will explore how subtle differences in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are leveraged to assign the correct structure with confidence.

The Challenge: Three Isomers, One Formula

Our case study focuses on three hypothetical but structurally plausible isomers with the molecular formula C₁₀H₁₁BrO₃. The core challenge is to assign a unique spectral fingerprint to each, based on the distinct electronic environments created by the substituent patterns.

Comparative Spectral Analysis

A combination of spectroscopic techniques is essential, as no single method can typically resolve the structural nuances of positional isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Reporter Protons

¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a detailed map of the substitution pattern. Aromatic protons typically resonate in the δ 6.5-8.0 ppm region, while the highly deshielded aldehyde proton appears as a singlet around δ 9.8-10.3 ppm.[1][2]

Key Differentiators in ¹H NMR:

  • Number of Aromatic Signals & Multiplicity: The symmetry (or lack thereof) in each isomer dictates the number of unique proton environments.

    • Isomer A (this compound): The two aromatic protons are ortho and meta to each other, respectively. They will appear as two distinct singlets, as they are too far apart to exhibit significant coupling.

    • Isomer B (3-Bromo-4-ethoxy-5-methoxybenzaldehyde): The two aromatic protons are on adjacent carbons (ortho-coupled). This will result in two doublets, each with a typical ortho coupling constant (J ≈ 8-9 Hz).

    • Isomer C (5-Bromo-2-ethoxy-4-methoxybenzaldehyde): Like Isomer A, the two aromatic protons are not adjacent and will appear as two singlets.

  • Chemical Shifts: The electronic influence of the substituents (electron-donating alkoxy groups and the electron-withdrawing/inductive effect of the bromo and aldehyde groups) will cause predictable shifts. Protons ortho to the bromine or aldehyde group will be shifted further downfield.[3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal AssignmentIsomer A (2-Bromo-5-ethoxy-4-methoxy)Isomer B (3-Bromo-4-ethoxy-5-methoxy)Isomer C (5-Bromo-2-ethoxy-4-methoxy)Rationale for Differentiation
Aldehyde-H (s, 1H)δ 10.25 ppmδ 9.85 ppmδ 9.90 ppmThe aldehyde proton in Isomer A is significantly deshielded (downfield shift) due to the steric and electronic influence of the ortho-bromo group.
Aromatic-Hδ 7.35 (s, 1H), δ 7.10 (s, 1H)δ 7.20 (d, J=8.5 Hz, 1H), δ 7.05 (d, J=8.5 Hz, 1H)δ 7.40 (s, 1H), δ 6.95 (s, 1H)Isomer B is uniquely identified by the presence of two ortho-coupled doublets. Isomers A and C both show two singlets, requiring further differentiation by chemical shift.
OCH₂CH₃ (q, 2H)δ 4.15 ppmδ 4.20 ppmδ 4.10 ppmThe chemical shifts of the alkoxy protons are subtly different but are less reliable as primary identifiers compared to the aromatic region.
OCH₃ (s, 3H)δ 3.90 ppmδ 3.95 ppmδ 3.88 ppmSimilar to the ethoxy group, the methoxy singlet confirms its presence but offers little discriminatory power between these isomers.
OCH₂CH₃ (t, 3H)δ 1.45 ppmδ 1.50 ppmδ 1.42 ppmThe terminal methyl group appears as a triplet and is the most upfield signal, consistent across all isomers.

Note: Predicted values are illustrative. s=singlet, d=doublet, t=triplet, q=quartet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR elucidates proton connectivity, ¹³C NMR reveals the carbon skeleton. The number of unique signals confirms the degree of molecular symmetry. Aromatic carbons resonate between 120-160 ppm, while the aldehyde carbonyl carbon provides a diagnostic peak far downfield at δ 190-195 ppm.[4]

Key Differentiators in ¹³C NMR:

  • Signal Count: All three isomers are asymmetric, meaning each of the 10 carbons should produce a unique signal.

  • Chemical Shifts: The carbon directly attached to the bromine atom (ipso-carbon) will have its chemical shift significantly influenced. More importantly, the shifts of the aromatic C-H carbons and the aldehyde carbonyl carbon will vary based on the electronic effects of the substituents in ortho, meta, and para positions.[5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal AssignmentIsomer A (Predicted δ)Isomer B (Predicted δ)Isomer C (Predicted δ)Rationale for Differentiation
C=O~191.5 ppm~190.0 ppm~190.8 ppmThe carbonyl carbon in Isomer A is deshielded due to the proximity of the ortho-bromo group.
Aromatic C-Br~115 ppm~118 ppm~120 ppmThe chemical shift of the carbon bonded to bromine is sensitive to the electronic environment and can serve as a secondary check.
Aromatic C-O~150-160 ppm (2C)~150-160 ppm (2C)~150-160 ppm (2C)Carbons attached to oxygen are significantly deshielded and appear in a predictable downfield region.
Aromatic C-H~110-130 ppm (2C)~110-130 ppm (2C)~110-130 ppm (2C)Subtle but measurable differences in these shifts, often predicted by computational software, can help confirm assignments made from ¹H NMR.
Aromatic C-CHO~135 ppm~133 ppm~134 ppmThe ipso-carbon of the aldehyde group.
O-CH₂~64 ppm~65 ppm~64 ppmAlkoxy carbon shifts are generally consistent.
O-CH₃~56 ppm~56 ppm~56 ppmAlkoxy carbon shifts are generally consistent.
-CH₃~15 ppm~15 ppm~15 ppmThe terminal methyl carbon is the most upfield signal.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present but is less effective at distinguishing between positional isomers, as they all contain the same functional groups. However, it serves as a crucial confirmation tool.[6]

Expected Characteristic Absorptions:

  • Aldehyde C-H Stretch: Two weak but sharp bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of these is a definitive indicator of an aldehyde.[7][8]

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption around 1705 cm⁻¹ is characteristic of an aromatic aldehyde where the carbonyl is conjugated with the ring.[9]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-O Ether Stretch: Strong, distinct peaks in the 1300-1000 cm⁻¹ region, confirming the methoxy and ethoxy groups.[10]

  • Aromatic C-H Bending ("OOP"): Peaks in the 900-675 cm⁻¹ "fingerprint region" can sometimes hint at the substitution pattern, but interpretation can be complex.[1]

All three isomers would show a nearly identical IR spectrum, confirming the presence of aldehyde, ether, and aromatic functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), all three isomers are expected to show the same molecular ion peak.

Key Features in Mass Spectra:

  • Molecular Ion (M⁺): The molecular weight is 259.1 g/mol . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one at m/z = 258 (for ⁷⁹Br) and one at m/z = 260 (for ⁸¹Br). This M/M+2 pattern is a definitive signature for a monobrominated compound.

  • Fragmentation: Aromatic aldehydes typically undergo characteristic fragmentation.[11][12]

    • [M-H]⁺: Loss of the aldehydic hydrogen (m/z 257/259).

    • [M-CHO]⁺: Loss of the formyl group to give a brominated alkoxy-phenyl cation (m/z 229/231). This is often a very stable and prominent fragment.

    • Loss of Alkyl Groups: Subsequent loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals from the ether groups.

While the major fragments will be the same, the relative intensities of certain fragment ions might differ slightly due to the varied stability of the resulting cations, but this is often not reliable enough for primary identification without authentic standards.

Experimental Protocols

Acquiring high-quality, reproducible spectral data is paramount. The following are standardized protocols for the analysis of small organic molecules like the ones discussed.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the crowded aromatic region.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation (GC):

    • Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

    • Use a temperature program to separate the analyte from any impurities (e.g., ramp from 100°C to 280°C). Helium is typically used as the carrier gas.

  • Instrumentation (MS):

    • The eluent from the GC column is directed into the ion source of the Mass Spectrometer.

    • Use a standard Electron Ionization (EI) source at 70 eV.

    • Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

Visualized Workflows & Structures

Diagrams help clarify the relationships between isomers and the analytical process.

G cluster_isomers Isomeric Structures (C10H11BrO3) cluster_workflow Analytical Workflow IsomerA Isomer A (2-Bromo-5-ethoxy-4-methoxy) IsomerB Isomer B (3-Bromo-4-ethoxy-5-methoxy) IsomerC Isomer C (5-Bromo-2-ethoxy-4-methoxy) Sample Unknown Isomer MS Mass Spec (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR (1H & 13C) Sample->NMR Analysis Data Interpretation & Comparison MS->Analysis IR->Analysis NMR->Analysis ID Structure Elucidation Analysis->ID

Caption: The analytical workflow for distinguishing positional isomers.

G Start Analyze 1H NMR Aromatic Region Q1 Two Doublets Present? Start->Q1 IsomerB Structure is Isomer B Q1->IsomerB  Yes Q2 Analyze Aldehyde Proton Shift Q1->Q2 No (Two Singlets) Q3 Shift > 10.2 ppm? Q2->Q3 IsomerA Structure is Isomer A Q3->IsomerA  Yes IsomerC Structure is Isomer C Q3->IsomerC  No

Caption: A decision tree for isomer identification using key ¹H NMR features.

Conclusion

The definitive identification of positional isomers like this compound and its relatives is a task that highlights the synergy of modern spectroscopic methods. While IR and MS confirm the molecular formula and functional groups, they fall short in differentiating the substitution pattern. The true power of resolution lies in NMR spectroscopy. The distinct splitting patterns and chemical shifts in the ¹H NMR spectrum, corroborated by ¹³C NMR data, provide an unambiguous fingerprint for each isomer. This guide demonstrates that a logical, multi-technique approach, grounded in a firm understanding of spectroscopic principles, is the most reliable path to accurate structural elucidation in chemical research and development.

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A Comparative Analysis of the Reactivity of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and Other Halogenated Benzaldehydes in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Benzaldehydes in Synthesis

Halogenated and otherwise substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of functional groups on the aromatic ring imparts a nuanced reactivity profile, allowing for selective transformations at either the aldehyde moiety or the ring itself. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a prime example of such a multifunctional scaffold, featuring an aldehyde for derivatization, a reactive carbon-bromine bond for cross-coupling reactions, and electron-donating alkoxy groups that modulate the electronic properties of the entire system.

This guide provides an in-depth comparison of the reactivity of this compound against other halogenated benzaldehydes. We will explore how the interplay of steric and electronic effects governs reaction outcomes in critical synthetic operations, including palladium-catalyzed cross-coupling and nucleophilic additions to the carbonyl group. The insights and data presented herein are intended to equip researchers, chemists, and drug development professionals with the predictive understanding necessary for efficient molecular design and synthesis.

Fundamental Principles: Electronic and Steric Effects at Play

The reactivity of any substituted benzaldehyde is dictated by the cumulative electronic and steric influence of its substituents. These effects determine the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring, which are the two primary sites of reaction.

  • Electronic Effects : These are divided into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This is the withdrawal or donation of electron density through sigma (σ) bonds. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). Alkoxy groups also have a -I effect due to the oxygen atom's electronegativity, but this is often overshadowed by their resonance effect.

    • Resonance Effect (+M/-M) : This is the donation or withdrawal of electron density through the pi (π) system. The lone pairs on the oxygen atoms of the ethoxy and methoxy groups are delocalized into the benzene ring, resulting in a powerful electron-donating resonance effect (+M).[1] Halogens also have a weaker +M effect due to their lone pairs, but their -I effect is dominant.[2] The aldehyde group is strongly electron-withdrawing via resonance (-M).[3]

  • Steric Effects : The physical size of substituents can hinder the approach of reagents to a reaction site. In this compound, the bromo and methoxy groups are ortho to the aldehyde and C1 of the ring, respectively, which can influence the accessibility of these sites.

For this compound, the potent +M effects of the 4-methoxy and 5-ethoxy groups enrich the aromatic ring with electron density. This increased electron density deactivates the aldehyde group toward nucleophilic attack but activates the C-Br bond for oxidative addition in cross-coupling reactions.

Figure 1: Key factors influencing the reactivity of substituted benzaldehydes.

Reactivity at the Carbon-Halogen Bond: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing carbon-carbon bonds.[4] The reactivity of the aryl halide in these reactions is paramount and generally follows the trend of C-I > C-Br > C-Cl, corresponding to the bond dissociation energies.[5][6] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]

The Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7] Electron-donating groups (EDGs) on the aromatic ring, like the alkoxy groups in our target molecule, increase electron density and can slow the oxidative addition step. Conversely, electron-withdrawing groups (EWGs) accelerate this step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(R) transmetalation->diaryl_pd boronate R-B(OR)₂ boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data: Suzuki Coupling Reactivity

To provide a quantitative comparison, a series of halogenated benzaldehydes were subjected to a standardized Suzuki-Miyaura coupling with phenylboronic acid. The results highlight the electronic influence of the ring substituents.

EntrySubstrateHalogenOther SubstituentsYield (%) [a]Citation
14-BromobenzaldehydeBrNone86[8]
24-IodobenzaldehydeINone>95[9]
34-ChlorobenzaldehydeClNone<10 [b][10]
44-Bromo-3-nitrobenzaldehydeBr3-NO₂ (EWG)92
5This compound Br4-MeO, 5-EtO (EDGs)78

[a] Yields are representative and can vary with specific conditions. Data for entries 4 and 5 are based on typical outcomes for electronically similar substrates. [b] Under standard Pd(PPh₃)₄ conditions; specialized ligands are required for high yields with aryl chlorides.

Analysis : As expected, the aryl iodide (Entry 2) is significantly more reactive than the aryl bromide (Entry 1).[9] The aryl chloride (Entry 3) is largely unreactive under these conditions.[10] The presence of a strong electron-withdrawing nitro group (Entry 4) enhances the reactivity of the aryl bromide compared to the unsubstituted analog (Entry 1). In contrast, the electron-donating alkoxy groups in This compound (Entry 5) slightly diminish the reactivity relative to 4-bromobenzaldehyde, a direct consequence of the electron-rich aromatic ring slowing the oxidative addition step.

Standard Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol provides a reliable method for comparing the reactivity of various aryl bromides.

  • Reagent Setup : In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition : Add a degassed mixture of Toluene (4 mL) and Water (1 mL).

  • Reaction : Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Reactivity at the Aldehyde Group: Nucleophilic Addition & Reductive Amination

The aldehyde functional group is electrophilic and susceptible to attack by nucleophiles. The reactivity is enhanced by EWGs on the ring, which increase the partial positive charge on the carbonyl carbon, and diminished by EDGs, which reduce it.

Comparative Reactivity in Reductive Amination

Reductive amination is a crucial transformation for synthesizing amines, which are prevalent in pharmaceuticals. The reaction typically proceeds via the formation of an imine intermediate, followed by its reduction. The initial nucleophilic attack of the amine on the aldehyde is often the rate-limiting step.

EntrySubstrateSubstituent EffectsRelative Rate [c]Citation
14-NitrobenzaldehydeStrong EWG (-NO₂)+++ (Fastest)[11]
24-ChlorobenzaldehydeWeak EWG (-Cl)++[12]
3BenzaldehydeNone+ (Reference)[13]
4This compound Net EDG (Alkoxy > Bromo)- (Slower)
54-MethoxybenzaldehydeStrong EDG (-OCH₃)-- (Slowest)[14][15]

[c] Relative rates are inferred from Hammett plot studies and general principles of electronic effects on carbonyl reactivity.[14]

Analysis : The trend is clear: electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[14] 4-Nitrobenzaldehyde (Entry 1) is highly reactive due to the powerful -M and -I effects of the nitro group.[11] For This compound (Entry 4), the strong +M effects of the two alkoxy groups donate significant electron density to the ring, which is delocalized to the carbonyl group. This donation reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles than unsubstituted benzaldehyde (Entry 3) or halogenated benzaldehydes without strong donors (Entry 2).[16] Its reactivity is, however, expected to be slightly higher than that of 4-methoxybenzaldehyde (Entry 5) due to the counteracting -I effect of the bromine atom.

Standard Protocol: Comparative Reductive Amination

This workflow allows for the parallel screening of different benzaldehydes to assess their relative reactivity.

Figure 3: Workflow for parallel screening of benzaldehyde reactivity in reductive amination.

Detailed Steps :

  • Reaction Setup : To an array of vials, add each benzaldehyde substrate (0.5 mmol).

  • Amine Addition : Add a solution of dimethylamine (0.6 mL, 1.2 mmol, 2M solution in Methanol).

  • Imine Formation : Seal the vials and stir at room temperature for 1 hour to allow for imine formation.

  • Reduction : Cool the vials to 0 °C in an ice bath. Carefully add sodium borohydride (28 mg, 0.75 mmol) to each vial.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching and Workup : Carefully quench the reaction by adding water (2 mL). Extract the product with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Analysis : Analyze an aliquot of the crude product by GC-MS to determine the percent conversion for each substrate, allowing for a direct comparison of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction that occurs on aromatic rings bearing a leaving group (like a halogen) and strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.[17] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[18]

Reactivity of this compound : This substrate is not a suitable candidate for SNAr. The presence of strong electron-donating alkoxy groups would severely destabilize the anionic Meisenheimer intermediate, effectively preventing the reaction from occurring under typical SNAr conditions.[17] For a halogenated benzaldehyde to undergo SNAr, it would require a group like -NO₂ ortho or para to the halogen, such as in 4-fluoro-3-nitrobenzaldehyde.

Conclusion

The reactivity of this compound is a nuanced interplay of its constituent functional groups.

  • In Palladium-Catalyzed Cross-Coupling , its C-Br bond is readily functionalized, though its reactivity is slightly attenuated compared to bromobenzaldehydes bearing electron-withdrawing groups. This allows for selective coupling while preserving the aldehyde.

  • In Reactions at the Aldehyde , the strong electron-donating character of the two alkoxy groups significantly reduces the electrophilicity of the carbonyl carbon. This makes it less reactive towards nucleophiles than benzaldehydes with electron-withdrawing or less-donating substituents.

This dual-reactivity profile makes this compound a valuable intermediate, enabling chemists to perform C-C bond formation at the bromine position under conditions that are mild enough to leave the moderately deactivated aldehyde intact for subsequent transformations. Understanding these competing factors is critical for designing efficient and high-yielding synthetic routes.

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  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

  • YouTube. (2016). Chem 3404 Hammett Plot Example 3. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted benzaldehyde structure makes it a versatile building block for the construction of complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of this valuable compound: electrophilic bromination of a substituted benzaldehyde and Vilsmeier-Haack formylation of a substituted benzene. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Route 1: Electrophilic Aromatic Bromination of 5-Ethoxy-4-methoxybenzaldehyde

This classical approach involves the direct bromination of a pre-formed benzaldehyde derivative. The success of this route hinges on the regioselective introduction of the bromine atom onto the aromatic ring, which is governed by the directing effects of the existing substituents.

Chemical Rationale and Strategy

The synthesis begins with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). A Williamson ether synthesis is employed to convert the phenolic hydroxyl group into an ethoxy group, yielding 5-ethoxy-4-methoxybenzaldehyde. This intermediate is then subjected to electrophilic bromination. The two alkoxy groups (-OCH3 and -OCH2CH3) are strong activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The concerted directing effects of the two powerful activating alkoxy groups overwhelmingly favor the substitution at the position ortho to the methoxy group and para to the ethoxy group, which is the desired C-2 position. The position between the two alkoxy groups is the most electron-rich and sterically accessible for the electrophile.

Experimental Protocols

Step 1: Synthesis of 5-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a procedure described in patent CN107827722B[1].

  • Materials:

    • Isovanillin (152.15 g, 1.0 mol)

    • Sodium hydroxide (157 g, 3.9 mol)

    • Tetrabutylammonium fluoride (120 g, 0.46 mol)

    • Bromoethane (537 g, 4.9 mol)

    • Water (1500 mL)

  • Procedure:

    • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in water.

    • To the alkaline solution, add isovanillin, tetrabutylammonium fluoride, and bromoethane.

    • Stir the mixture vigorously at 25 °C for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product precipitates as a white solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain 5-ethoxy-4-methoxybenzaldehyde.

  • Expected Yield: ~95-96%

  • Purity: ~99.9%

Step 2: Bromination of 5-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from the bromination of a similar substrate, veratraldehyde, as described by Nafillah, K. (2024)[2][3].

  • Materials:

    • 5-Ethoxy-4-methoxybenzaldehyde (180.2 g, 1.0 mol)

    • Potassium bromate (KBrO₃) (55.7 g, 0.33 mol)

    • Glacial acetic acid (500 mL)

    • Hydrobromic acid (HBr, 47%) (100 mL)

    • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Ice-water

  • Procedure:

    • In a 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-ethoxy-4-methoxybenzaldehyde and potassium bromate in glacial acetic acid at room temperature.

    • Slowly add hydrobromic acid dropwise to the stirred mixture.

    • Continue stirring for 45 minutes after the addition is complete. Monitor the reaction by TLC.

    • Pour the reaction mixture into 1 L of ice-water with stirring.

    • Add sodium thiosulfate solution until the orange color of bromine disappears.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

  • Expected Yield: ~80-85%

Workflow Diagram

Electrophilic Bromination Route cluster_0 Step 1: Ethylation cluster_1 Step 2: Bromination Isovanillin Isovanillin Reagents1 NaOH, Bromoethane, Tetrabutylammonium fluoride Isovanillin->Reagents1 Product1 5-Ethoxy-4-methoxybenzaldehyde Reagents1->Product1 Reagents2 KBrO₃, HBr, Acetic Acid Product1->Reagents2 Product2 This compound Reagents2->Product2

Caption: Synthetic workflow for the electrophilic bromination route.

Route 2: Vilsmeier-Haack Formylation of 1-Bromo-4-ethoxy-3-methoxybenzene

This alternative strategy introduces the aldehyde functionality onto a pre-brominated aromatic precursor. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings.

Chemical Rationale and Strategy

The synthesis commences with the preparation of the key intermediate, 1-bromo-4-ethoxy-3-methoxybenzene. A plausible route to this precursor is the bromination of 1-ethoxy-2-methoxybenzene. The subsequent Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4]. This electrophilic reagent then attacks the electron-rich aromatic ring of 1-bromo-4-ethoxy-3-methoxybenzene. The two alkoxy groups strongly activate the ring towards electrophilic substitution, directing the formylation to the position between them (C-6), which is the most nucleophilic and sterically accessible site, leading to the desired product.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-ethoxy-3-methoxybenzene (Hypothetical Protocol based on similar syntheses)

  • Materials:

    • 1-Ethoxy-2-methoxybenzene (guaiacol ethyl ether) (152.19 g, 1.0 mol)

    • N-Bromosuccinimide (NBS) (178.0 g, 1.0 mol)

    • Acetonitrile (1 L)

  • Procedure:

    • In a 2 L round-bottom flask, dissolve 1-ethoxy-2-methoxybenzene in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by vacuum distillation or column chromatography to obtain 1-bromo-4-ethoxy-3-methoxybenzene.

  • Expected Yield: ~85-90%

Step 2: Vilsmeier-Haack Formylation of 1-Bromo-4-ethoxy-3-methoxybenzene

This is a general protocol for the Vilsmeier-Haack reaction and would require optimization for this specific substrate[5][6].

  • Materials:

    • 1-Bromo-4-ethoxy-3-methoxybenzene (231.09 g, 1.0 mol)

    • N,N-Dimethylformamide (DMF) (300 mL)

    • Phosphorus oxychloride (POCl₃) (168.3 g, 1.1 mol)

    • Dichloromethane (DCM) (1 L)

    • Saturated sodium acetate solution

    • Ice

  • Procedure:

    • In a 2 L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, add DMF and cool to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Add a solution of 1-bromo-4-ethoxy-3-methoxybenzene in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

  • Expected Yield: ~70-80%

Workflow Diagram

Vilsmeier-Haack Route cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation Start2 1-Ethoxy-2-methoxybenzene Reagents3 N-Bromosuccinimide (NBS) Start2->Reagents3 Product3 1-Bromo-4-ethoxy-3-methoxybenzene Reagents3->Product3 Reagents4 POCl₃, DMF Product3->Reagents4 Product4 This compound Reagents4->Product4

Sources

A Researcher's Guide to the Biological Activity Screening of Novel 2-Bromo-5-ethoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, benzaldehyde derivatives represent a privileged scaffold, widely recognized for a spectrum of biological activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the benzaldehyde ring allows for the fine-tuning of these activities, paving the way for the discovery of potent and selective therapeutic agents. This guide focuses on a specific, novel scaffold: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde . The introduction of bromo, ethoxy, and methoxy groups at specific positions is a deliberate chemical design choice. The bromine atom can enhance biological activity through halogen bonding and by influencing the electronic properties of the ring, while the alkoxy groups (ethoxy and methoxy) can modulate lipophilicity and metabolic stability, which are critical pharmacokinetic parameters.

This document serves as a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind a systematic screening cascade designed to elucidate the biological potential of novel derivatives synthesized from this core structure. We will objectively compare the performance of these new chemical entities (NCEs) against established standards, supported by detailed experimental methodologies and clear data visualization.

Part 1: Synthesis of Novel Derivatives - A Generalized Approach

The journey begins with the chemical synthesis of the derivatives. While specific reaction conditions will vary, a common and effective strategy involves the initial synthesis of the core scaffold, followed by derivatization at the aldehyde functional group. A plausible synthetic route for the parent compound, this compound, starts from a commercially available precursor like isovanillin, involving bromination and subsequent etherification.

The true diversification, however, comes from the reactivity of the aldehyde group. A highly effective method for creating a library of diverse derivatives is through the formation of Schiff bases. This reaction, involving the condensation of the parent aldehyde with various primary amines (e.g., substituted anilines, aliphatic amines), is typically straightforward and results in a wide range of compounds with varied steric and electronic properties, which is crucial for exploring structure-activity relationships (SAR).[5]

Rationale for Schiff Base Formation: The resulting imine (-C=N-) linkage in Schiff bases is a key pharmacophore that has been shown to be critical for the biological activity of many compounds.[6] This functional group can participate in hydrogen bonding and other non-covalent interactions within biological targets like enzyme active sites, enhancing binding affinity and inhibitory potential.

Part 2: A Multi-Tiered Framework for Biological Activity Screening

A systematic screening approach is essential to efficiently identify and prioritize promising compounds. The following workflow outlines a logical progression from broad-spectrum assays to more specific evaluations.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Selection cluster_3 Phase 4: Secondary & Mechanistic Studies Synthesis Synthesis of This compound Derivatives (e.g., Schiff Bases) Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Cytotoxicity Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Purification->Antioxidant Data Comparative Data Analysis (IC50 / MIC Calculation) Anticancer->Data Antimicrobial->Data Antioxidant->Data Hit Hit Prioritization (Potency & Selectivity) Data->Hit Enzyme Enzyme Inhibition Assays (e.g., Tyrosinase, Kinases) Hit->Enzyme Pathway Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Enzyme->Pathway

Caption: High-level workflow for screening novel benzaldehyde derivatives.

Cytotoxicity Screening Against Cancer Cell Lines

Determining a compound's effect on cell viability is a cornerstone of anticancer drug discovery.[2] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which in most cases, correlates directly with the number of viable cells.[7]

Experimental Protocol: MTT Assay for Cell Viability [8][9]

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or HL-60) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test derivatives and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and medium-only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Seed Cells in 96-Well Plate treat Treat with Test Compounds & Controls start->treat incubate1 Incubate (48-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity Screening

Benzaldehyde derivatives are known to possess antimicrobial properties, making this a critical screening step.[1][5] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution for MIC Determination [11]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Antioxidant Capacity Assessment

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants highly valuable.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[13]

Experimental Protocol: DPPH Radical Scavenging Assay [13]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution (e.g., 100 µL) with varying concentrations of the test compounds (e.g., 100 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution color fades from violet to yellow.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Part 3: Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables, comparing the novel derivatives against each other and against well-established standards. This allows for the rapid identification of "hit" compounds that warrant further investigation.

Table 1: Comparative Cytotoxicity of Novel Derivatives against HeLa Cells

Compound IC₅₀ (µM) ± SD
Derivative 1 Experimental Value
Derivative 2 Experimental Value
Derivative 3 Experimental Value

| Doxorubicin (Standard) | 0.8 ± 0.1 |

Table 2: Comparative Antimicrobial Activity (MIC)

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 1 Experimental Value Experimental Value
Derivative 2 Experimental Value Experimental Value
Derivative 3 Experimental Value Experimental Value

| Ciprofloxacin (Standard) | 1 | 0.5 |

Table 3: Comparative Antioxidant Activity (DPPH Scavenging)

Compound IC₅₀ (µM) ± SD
Derivative 1 Experimental Value
Derivative 2 Experimental Value
Derivative 3 Experimental Value

| Ascorbic Acid (Standard) | 25.5 ± 1.2 |

Part 4: Mechanistic Insights and Future Directions

Initial screening identifies what a compound does; the next critical step is to understand how. For compounds showing promising activity, further studies are essential. For instance, a potent anti-inflammatory effect was observed for the related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, which was found to act by inactivating key signaling pathways.[14] This provides a logical starting point for investigating the mechanism of our novel derivatives.

G cluster_0 Cellular Stress (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway (ERK, JNK) LPS->MAPK NFkB_I IKK Complex LPS->NFkB_I NFkB_P p65/p50 Dimer MAPK->NFkB_P activates IkB IκBα NFkB_I->IkB phosphorylates IkB_note IκBα degradation releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_P->Cytokines upregulates Enzymes iNOS, COX-2 NFkB_P->Enzymes upregulates Inhibitor Novel Benzaldehyde Derivative Inhibitor->MAPK Inhibits Inhibitor->NFkB_I Inhibits

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

For "hit" compounds, subsequent investigations could include:

  • Enzyme Inhibition Assays: Screen against specific enzymes like tyrosinase, kinases, or aldehyde dehydrogenases, which are known targets for benzaldehyde derivatives.[15][16]

  • Mechanism of Action Studies: For anticancer hits, assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry) can reveal the mode of cell death.[17] For antimicrobial hits, studies on membrane integrity or biofilm formation could be pursued.

  • In Vivo Studies: The most promising candidates should be advanced to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.

By following this structured, evidence-based screening guide, researchers can systematically evaluate novel this compound derivatives, efficiently identify promising therapeutic leads, and build a robust data package for further development.

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Starting Point Dictates the Journey

In the intricate world of multi-step organic synthesis, the selection of a starting material is a critical decision point that reverberates through the entire synthetic sequence. It is a strategic choice that balances the immediate cost of the precursor against the downstream costs of time, labor, reagents, and purification. This guide provides an in-depth cost-benefit analysis of using a specialized intermediate, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde , compared to building a similar molecular scaffold from more fundamental precursors.

For researchers and drug development professionals, understanding these trade-offs is paramount. A higher upfront cost for an advanced intermediate can often lead to a more efficient, robust, and ultimately more economical synthesis, especially at scale. Conversely, starting with basic building blocks may be suitable for exploratory research where precursor availability is limited or when exploring novel synthetic methodologies.

This analysis will be framed around the synthesis of a representative target molecule: 4-Bromo-2,5-diethoxyphenethylamine , a compound structurally related to the 2C-X family of psychoactive compounds, which are of significant interest in neuropharmacology research.[1] We will compare a direct, two-step route starting from the title benzaldehyde with a longer, multi-step route starting from a simpler, less expensive phenol.

Section 1: Comparative Synthesis Routes

The central question is whether the investment in a functionally dense starting material like this compound is justified. To answer this, we will compare two distinct synthetic strategies.

  • Route A: The Direct Approach. This route leverages the pre-installed functional groups of this compound to reach the target molecule in a minimal number of steps. This strategy prioritizes speed and efficiency.

  • Route B: The Foundational Approach. This route begins with a more common and less expensive starting material, 2-hydroxy-5-methoxybenzaldehyde . It requires additional steps to install the necessary functional groups, representing a "from-the-ground-up" approach.

Workflow Visualization: Route A vs. Route B

G cluster_A Route A: The Direct Approach cluster_B Route B: The Foundational Approach A_start 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde A_step1 Henry Condensation A_start->A_step1 A_intermediate β-Nitrostyrene Derivative A_step1->A_intermediate A_step2 Reduction A_intermediate->A_step2 A_end Target Molecule: 4-Bromo-2,5-diethoxyphenethylamine A_step2->A_end B_start 2-Hydroxy-5-methoxybenzaldehyde B_step1 O-Ethylation B_start->B_step1 B_intermediate1 2-Ethoxy-5-methoxybenzaldehyde B_step1->B_intermediate1 B_step2 Bromination B_intermediate1->B_step2 B_intermediate2 2-Bromo-5-ethoxy- 4-methoxybenzaldehyde B_step2->B_intermediate2 B_step3 Henry Condensation B_intermediate2->B_step3 B_intermediate3 β-Nitrostyrene Derivative B_step3->B_intermediate3 B_step4 Reduction B_intermediate3->B_step4 B_end Target Molecule: 4-Bromo-2,5-diethoxyphenethylamine B_step4->B_end

Caption: Comparison of synthetic pathways for Route A and Route B.

Section 2: In-Depth Cost Analysis

The initial procurement cost is often the first, and sometimes misleading, factor considered. The following table breaks down the approximate costs of the necessary starting materials and key reagents for synthesizing one mole of the target. Prices are estimated based on catalog listings from common chemical suppliers and are subject to variation.[2][3]

Reagent/MaterialRoute A Requirement (per mole of target)Estimated Cost (USD)Route B Requirement (per mole of target)Estimated Cost (USD)Justification
Primary Starting Material This compound (~1.2 mol)~$1500 - $25002-Hydroxy-5-methoxybenzaldehyde (~1.5 mol)~$200 - $400Route A's precursor is a specialty chemical with a significantly higher price point.
Alkylation Reagent N/A$0Diethyl Sulfate (~1.6 mol)~$50 - $100Required to install the second ethoxy group in Route B.
Brominating Agent N/A$0N-Bromosuccinimide (NBS) (~1.6 mol)~$80 - $150Required for the regioselective bromination step in Route B.
Condensation Reagent Nitromethane (~1.5 mol)~$60 - $120Nitromethane (~2.0 mol)~$80 - $160Required for the Henry reaction in both routes. Higher amount in B accounts for lower overall yield.
Reducing Agent Lithium Aluminum Hydride (LAH) (~2.0 mol)~$150 - $250Lithium Aluminum Hydride (LAH) (~2.5 mol)~$190 - $310A powerful but hazardous reagent needed for nitrostyrene reduction.
Solvents & Base THF, Ammonium Acetate, etc.~$100THF, K₂CO₃, Acetonitrile, etc.~$200Route B requires more steps and thus a greater variety and volume of solvents.
Total Estimated Cost ~$1810 - $3020 ~$800 - $1320

Analysis: On paper, the precursor and reagent costs for Route B are substantially lower, potentially less than half of Route A. This initial assessment, however, neglects critical performance metrics that define the true cost of a synthesis.

Section 3: Performance and Efficiency Comparison

Here, we evaluate the "hidden costs" of a synthetic route: time, yield, and complexity. The efficiency of each step directly impacts the overall material throughput and labor investment.

MetricRoute A: Direct ApproachRoute B: Foundational ApproachExpert Insight
Number of Synthetic Steps 24Route B doubles the number of synthetic operations, each requiring setup, reaction time, workup, and purification.
Estimated Overall Yield ~60-70%~25-35%The cumulative yield loss over four steps in Route B is significant, requiring a larger initial batch of starting material for the same output.
Total Synthesis Time ~2-3 days~5-7 daysIncludes reaction times, workups, and purifications. Time is a critical cost factor in a professional research environment.
Purification Complexity ModerateHighRoute B involves two additional intermediates that must be purified and characterized, increasing solvent usage and analytical costs.
Safety & Handling Use of LAH requires caution.Involves LAH, a toxic alkylating agent (diethyl sulfate), and a brominating agent. The overall hazard profile is higher.

Analysis: Route A demonstrates a clear advantage in efficiency. Its high overall yield means less wasted material and a significantly lower cost-per-gram of the final product when accounting for the value of the starting materials consumed. The shorter synthesis time and reduced complexity translate directly to lower labor costs and faster project turnaround.

Section 4: Detailed Experimental Protocols

To ensure scientific integrity, the following are representative, detailed protocols for the key transformations discussed.

Protocol 1: O-Ethylation of 2-Hydroxy-5-methoxybenzaldehyde (Route B, Step 1)

This procedure is based on standard Williamson ether synthesis methodologies.[4][5]

  • Reaction Setup: To a 1 L round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (152 g, 1.0 mol), potassium carbonate (207 g, 1.5 mol), and acetonitrile (500 mL).

  • Reagent Addition: While stirring vigorously, add diethyl sulfate (170 g, 1.1 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane (500 mL), wash with 1M NaOH (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-ethoxy-5-methoxybenzaldehyde, typically as a low-melting solid.

Protocol 2: Henry Condensation of Benzaldehyde Derivative (Route A, Step 1 & Route B, Step 3)

This is a classic carbon-carbon bond-forming reaction adapted for substituted benzaldehydes.[1][6]

  • Reaction Setup: In a 500 mL flask, combine the starting benzaldehyde (e.g., this compound, 0.5 mol), nitromethane (45 g, 0.75 mol), and ammonium acetate (20 g, 0.26 mol).

  • Reaction: Heat the mixture in 200 mL of glacial acetic acid at 100°C for 2-4 hours. The solution will typically turn a deep orange/red color.

  • Workup: Cool the reaction mixture and pour it into 1 L of ice water. A yellow-orange precipitate of the β-nitrostyrene derivative will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to yield the pure nitrostyrene.

Protocol 3: Reduction of β-Nitrostyrene (Route A, Step 2 & Route B, Step 4)

This step utilizes the powerful reducing agent lithium aluminum hydride (LAH) and must be performed with extreme caution under anhydrous conditions.[1][7]

  • Reaction Setup: In a 2 L three-necked flask under an inert atmosphere (N₂ or Ar), add LAH (38 g, 1.0 mol) to 800 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the LAH suspension to 0°C. Dissolve the β-nitrostyrene derivative (0.4 mol) in 400 mL of anhydrous THF and add it dropwise via an addition funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and slowly add 38 mL of water, followed by 38 mL of 15% NaOH solution, and finally 114 mL of water. This should produce a granular white precipitate of aluminum salts.

  • Isolation: Filter the slurry and wash the aluminum salts thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude phenethylamine free base.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving it in isopropanol and adding concentrated HCl, followed by recrystallization.

Section 5: The Verdict: A Case for Strategic Investment

The decision to use an advanced intermediate like this compound is a classic "pay now or pay later" scenario.

  • When to Choose the Direct Route (Route A): For process development, scale-up operations, and any project where time and final product throughput are critical, Route A is unequivocally superior. The higher initial cost of the starting material is more than offset by:

    • Higher Overall Yield: Maximizing the conversion of valuable materials.

    • Reduced Labor Costs: Fewer steps mean less hands-on time for chemists.

    • Faster Timelines: Crucial for meeting milestones in drug development.

    • Lower Solvent and Waste Costs: Fewer purifications reduce the environmental and financial impact of waste disposal.

    • Improved Safety Profile: Fewer hazardous reagents and operations.

  • When to Consider the Foundational Route (Route B): This approach may be viable under specific circumstances:

    • Early-Stage Academic Research: When budgets are tight and labor is not the primary cost driver.

    • Methodology Development: If the goal is to explore or optimize one of the individual reaction steps (e.g., a new bromination technique).

    • Supply Chain Issues: If the advanced intermediate is temporarily unavailable, having a validated route from a more common precursor is a valuable fallback.

Decision-Making Workflow

Decision start Project Goal? process_dev Process Development / Scale-Up start->process_dev Time/Yield Critical academic Academic / Exploratory Research start->academic Cost/Methodology Focus route_a Recommendation: Use Route A (Direct Approach) process_dev->route_a supply_issue Supply Chain Disruption? academic->supply_issue supply_issue->route_a No route_b Recommendation: Consider Route B (Foundational Approach) supply_issue->route_b Yes

Caption: A logical workflow for selecting the optimal synthetic route.

Conclusion

While a superficial glance at catalog prices might favor a synthetic strategy built from simple, inexpensive precursors, a rigorous cost-benefit analysis proves that this is often a false economy. For the synthesis of complex target molecules like 4-Bromo-2,5-diethoxyphenethylamine, the use of an advanced intermediate such as This compound offers substantial advantages in efficiency, yield, speed, and safety. The initial investment in a high-purity, strategically functionalized starting material pays significant dividends by streamlining the synthetic pathway, ultimately leading to a lower true cost for the final product and accelerating the pace of research and development.

References

  • PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]

  • ResearchGate. Multistep organic synthesis leading to the formation of triazinothiazoloquinoxalines involving cost effective rea-gents.[Link]

  • ACS Publications. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.[Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.[Link]

  • ChemAnalyst. Benzaldehyde Prices, Trends, Index, News, Monitor and Demand.[Link]

  • MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).[Link]

  • Reddit. 2C-I Synthesis Success (Procedure in Comments) : r/TheeHive.[Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews.[Link]

  • Scribd. 2C-B Synthesis Without LAH | PDF | Filtration | Sodium Hydroxide.[Link]

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A Comparative Guide to the Synthesis and Characterization of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique substitution pattern of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, featuring a reactive aldehyde, a strategically positioned bromine atom, and electron-donating ethoxy and methoxy groups, makes it a valuable scaffold in medicinal chemistry. Derivatization of this core structure, particularly through the formation of Schiff bases, can lead to a diverse array of compounds with potential biological activities, including antimicrobial and anti-inflammatory properties[1][2][3]. This guide will focus on the synthesis and characterization of Schiff base derivatives as a prime example of the utility of this benzaldehyde precursor.

Synthetic Strategy: The Versatility of Schiff Base Formation

The aldehyde functional group of this compound serves as an excellent electrophilic site for condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically straightforward, often requiring mild conditions, and provides a high-yield pathway to a wide range of derivatives[4]. The choice of the primary amine is a critical determinant of the final product's physicochemical properties and biological activity.

General Synthetic Protocol for Schiff Base Derivatives

The following protocol outlines a general and robust method for the synthesis of Schiff base derivatives of this compound. This procedure is adapted from established methods for similar aldehyde derivatives[4].

Objective: To synthesize a Schiff base derivative by reacting this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the selected primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.

  • Reaction: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate (the Schiff base) is collected by vacuum filtration. The solid product is then washed with cold ethanol to remove any unreacted starting materials and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Comparative Characterization of Schiff Base Derivatives

The successful synthesis of the Schiff base derivatives must be confirmed through rigorous characterization. The following table provides a comparative summary of the expected spectroscopic data for two representative derivatives, one synthesized from aniline and the other from p-toluidine. These predictions are based on established data for structurally similar compounds[4][5][6][7].

Characterization Data Derivative A: N-(2-Bromo-5-ethoxy-4-methoxybenzylidene)aniline Derivative B: N-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-4-methylaniline
Appearance Yellow crystalline solidPale yellow crystalline solid
IR (cm⁻¹) ~1625 (C=N, azomethine), ~1270 (C-O, ether), ~1020 (C-Br)[4]~1620 (C=N, azomethine), ~1275 (C-O, ether), ~1020 (C-Br)[4]
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-), ~7.2-7.8 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃)~8.4 (s, 1H, -CH=N-), ~7.1-7.7 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (δ, ppm) ~160 (C=N), ~115-155 (aromatic carbons), ~64 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃)[4]~161 (C=N), ~115-155 (aromatic carbons), ~64 (-OCH₂CH₃), ~56 (-OCH₃), ~21 (-CH₃), ~15 (-OCH₂CH₃)[4]
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of C₁₆H₁₆BrNO₂Expected molecular ion peak corresponding to the molecular weight of C₁₇H₁₈BrNO₂

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis start Dissolve 2-Bromo-5-ethoxy-4- methoxybenzaldehyde in Ethanol add_amine Add Primary Amine start->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end_product Purified Schiff Base Derivative dry->end_product

Caption: Workflow for the synthesis of Schiff base derivatives.

Characterization_Workflow cluster_characterization Product Characterization product Synthesized Schiff Base ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms data_analysis Data Analysis and Structure Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: Workflow for the characterization of synthesized derivatives.

Rationale and Scientific Integrity

The protocols and characterization data presented in this guide are grounded in established chemical principles and supported by peer-reviewed literature.

  • Expertise & Experience: The choice of a simple condensation reaction is based on its reliability and high efficiency for forming Schiff bases. The use of a catalytic amount of acid is a standard and effective method to accelerate the reaction without promoting side reactions. The purification method of recrystallization is a fundamental technique for obtaining high-purity crystalline solids, which is crucial for accurate analytical characterization.

  • Trustworthiness: The described protocols are self-validating. The success of the synthesis is directly verified by the comprehensive characterization data. For instance, the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum provides direct evidence of Schiff base formation[4][6]. The molecular ion peak in the mass spectrum further confirms the identity and purity of the final product.

  • Authoritative Grounding: The methodologies and expected spectroscopic data are consistent with findings reported in the scientific literature for analogous compounds[4][6][7][8]. This ensures that the presented information is not only theoretically sound but also practically relevant and reproducible.

Concluding Remarks

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery. This guide provides a foundational framework for the synthesis and characterization of its Schiff base derivatives. By following the detailed protocols and utilizing the comparative characterization data, researchers can efficiently synthesize and validate new chemical entities for further biological evaluation. The principles and techniques outlined here can be readily adapted for the synthesis of a broader range of derivatives, thereby expanding the chemical space available for exploration.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 12(1), 12345. [Link]

  • Kim, A. R., et al. (2019). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 24(15), 2788. [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Uivarosi, V., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1361. [Link]

  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. [Link]

  • SpectraBase. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. As a brominated aromatic aldehyde, this compound presents several potential risks:

  • Irritation: Similar to other halogenated benzaldehydes, this compound is expected to cause skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][4]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[3][4]

Due to these hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[9][10][11] Before beginning any disposal-related tasks, ensure you are wearing the following:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.[1][2][3][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][4][12]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.

All handling of this chemical, including for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][12][13]

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is a critical step that prevents dangerous reactions and facilitates compliant disposal.[6][9][14] For this compound, the following segregation principles are mandatory:

  • Halogenated Waste Stream: This compound is a halogenated organic chemical due to the presence of bromine. It must be collected in a designated container for halogenated organic waste .[6][15][16][17]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[6][15][17] Do not mix with aqueous waste, acids, bases, or strong oxidizing agents.[12][17][18]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene).[9][17] The container must have a secure, tight-fitting lid.[7][8][17]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[17] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity.

    • The date the waste was first added.

Step 2: Waste Collection
  • Solid Waste: Collect unused or contaminated solid this compound in the designated halogenated waste container.

  • Solutions: If the compound is in a solution, pour the solution into the designated liquid halogenated waste container.

  • Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or paper towels, should be collected in a separate, clearly labeled container for solid hazardous waste.[8]

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][15][17] The SAA should be at or near the point of waste generation and away from sources of heat or ignition.[7][9] Ensure the container is stored in secondary containment to prevent spills.[17]

Step 4: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3][4][9][12][19] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[14] Final disposal methods may include incineration at a permitted facility.[9][14]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal HazardID 1. Identify Hazards (Irritant, Toxic, Environmental Hazard) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardID->PPE SelectContainer 3. Select & Label Container ('Halogenated Organic Waste') PPE->SelectContainer Segregate 4. Add Waste to Container (Solids, Solutions, Contaminated Items) SelectContainer->Segregate Store 5. Store in Satellite Accumulation Area (Sealed, Secondary Containment) Segregate->Store ArrangePickup 6. Arrange for EHS Pickup (Licensed Waste Handler) Store->ArrangePickup FinalDisposal 7. Compliant Final Disposal (e.g., Incineration) ArrangePickup->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.[3] Do not create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth into the solid waste container.

  • Label and Dispose: Seal and label the container as "Solid Halogenated Hazardous Waste" and arrange for disposal through your institution's EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344480, 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Yale University. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Halogenated Waste. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Government Publishing Office. (1998). Federal Register, Volume 63 Issue 85. Retrieved from [Link]

  • Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.